Engineering the Escape from Flatland: 1-Thia-7-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery
Executive Summary The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-hybridized heteroaromatics toward topologically complex, sp3-rich architectures. This "escape from flatland" is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-hybridized heteroaromatics toward topologically complex, sp3-rich architectures. This "escape from flatland" is driven by the need for improved physicochemical properties, enhanced metabolic stability, and greater three-dimensional target complementarity. Among these novel scaffolds, 1-thia-7-azaspiro[3.5]nonane hydrochloride (CAS 2567497-57-6)[1] has emerged as a highly valuable building block. By fusing a highly strained four-membered thietane ring with a six-membered piperidine ring via a single spiro carbon, this molecule provides a rigid, vector-rich framework. This whitepaper details the structural profiling, self-validating synthetic methodologies, and specific applications of this spirocycle in targeted protein inhibition, acting as a definitive guide for drug development professionals.
Structural and Physicochemical Profiling
The architectural brilliance of the 1-thia-7-azaspiro[3.5]nonane system lies in its stereoelectronic profile. The spiro-fusion forces an orthogonal relationship between the thietane and piperidine rings, projecting substituents into distinct spatial quadrants. This geometry is particularly advantageous when designing allosteric modulators that must navigate deep, narrow hydrophobic pockets while exposing a basic amine to solvent-accessible acidic residues.
Quantitative Data Summary
The following table summarizes the core properties of the hydrochloride salt, highlighting its suitability for lead optimization[1],[2]:
Property
Specification
Chemical Name
1-Thia-7-azaspiro[3.5]nonane hydrochloride
CAS Registry Number
2567497-57-6
Molecular Formula
C₇H₁₄ClNS
Molecular Weight
179.71 g/mol
Fraction sp3 (Fsp³)
1.00 (100% sp3 hybridized carbons)
Topological Polar Surface Area
~37.3 Ų (Optimal for membrane permeability)
Ring System Architecture
Spiro[3.5]nonane (Thietane + Piperidine)
Mechanistic Synthesis: The Thia-Paternò–Büchi Strategy
Figure 1: Synthetic workflow for 1-thia-7-azaspiro[3.5]nonane via [2+2] cycloaddition.
Step-by-Step Self-Validating Protocol
Phase 1: Thionation
Procedure: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.6 eq). Heat to 80°C for 2 hours under a nitrogen atmosphere.
Causality & Validation: Lawesson's reagent is explicitly chosen over H₂S gas to ensure a controlled, high-yielding conversion without the risk of over-reduction. The use of 0.6 equivalents is stoichiometrically precise, as each molecule of the reagent transfers two sulfur atoms. The reaction self-validates visually: the solution transitions from colorless to a deep, characteristic blue/purple, confirming the formation of the thioketone.
Phase 2: Photochemical [2+2] Cycloaddition
Procedure: Transfer the purified thioketone to a quartz photochemical reactor. Dissolve in anhydrous dichloromethane (DCM). Purge continuously with ethylene gas for 15 minutes. Irradiate at 365 nm using a medium-pressure UV lamp for 12 hours at 0°C.
Causality & Validation: Irradiation at exactly 365 nm selectively excites the n→π* transition of the thiocarbonyl group. This prevents the competitive excitation of the alkene, ensuring strict regiocontrol[3]. Maintaining the temperature at 0°C is critical to suppress the thermal dimerization of the highly reactive thioketone intermediate.
Phase 3: Deprotection and Salt Formation
Procedure: Isolate the Boc-protected spirocycle and dissolve in minimal anhydrous DCM. Dropwise, add 10 equivalents of 4M HCl in dioxane at 0°C. Stir for 4 hours at room temperature, then filter the resulting precipitate.
Causality & Validation: The anhydrous nature of the HCl/dioxane system is paramount. Aqueous acidic conditions would trigger nucleophilic attack on the highly strained thietane ring, leading to catastrophic ring-opening. This step is a self-validating purification system: the target hydrochloride salt is insoluble in the DCM/dioxane matrix and precipitates out as a pure white solid, driving the reaction to completion via Le Chatelier's principle and eliminating the need for downstream chromatography.
Application in Targeted Protein Inhibition: SHP2 Allosteric Modulators
The 1-thia-7-azaspiro[3.5]nonane scaffold has gained significant traction in the patent literature, specifically in the design of novel inhibitors for SHP2 (PTPN11) [4]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the Receptor Tyrosine Kinase (RTK) and RAS/MAPK signaling pathways.
In oncological drug design, the spirocycle is utilized as a basic amine moiety that binds to the allosteric pocket of SHP2. The sp3-rich nature of the spirocycle allows it to perfectly complement the three-dimensional topography of the allosteric site, locking the enzyme in its auto-inhibited (closed) conformation and preventing RAS activation[4].
Figure 2: SHP2 signaling cascade and the mechanism of allosteric spirocyclic inhibitors.
SHP2 Kinetic Inhibition Assay Protocol
To evaluate the efficacy of a 1-thia-7-azaspiro[3.5]nonane-derived lead compound, a robust kinetic assay is required.
Phase 1: Enzyme Activation and Pre-incubation
Procedure: In a 384-well black microplate, dispense 10 nM of full-length wild-type SHP2 enzyme in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20). Add 0.5 µM of an activating bis-phosphorylated peptide (e.g., IRS1_pY1172) and the spirocyclic inhibitor at varying concentrations. Incubate for 60 minutes at 25°C.
Causality: Full-length SHP2 exists in an auto-inhibited state. The bis-phosphorylated peptide is mandatory to relieve this auto-inhibition by binding to the SH2 domains. The 60-minute pre-incubation is a critical causal step: allosteric inhibitors exhibit slow-binding kinetics as they must trap the transiently closed conformation of the enzyme. Omitting this step will result in artificially high IC₅₀ values.
Phase 2: Substrate Addition and Kinetic Readout
Procedure: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM. Monitor the fluorescence continuously (Ex 358 nm / Em 450 nm) for 30 minutes.
Causality & Validation: DiFMUP is specifically chosen over standard MU-phosphate because its dephosphorylated product maintains a high quantum yield at the physiological pH of 7.4. Standard MU requires a basic stop solution (pH > 10) to fluoresce, which destroys the enzyme complex. By using DiFMUP, we enable a continuous kinetic readout. This acts as a self-validating system: a non-linear, time-dependent decrease in the reaction velocity directly confirms the allosteric binding mechanism of the spirocycle, distinguishing it from false-positive competitive active-site binders.
Comprehensive Characterization of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Drug Discovery
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures represents a defining paradigm shift in contemporary dru...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures represents a defining paradigm shift in contemporary drug discovery. Spirocyclic scaffolds, such as 1-thia-7-azaspiro[3.5]nonane, offer enhanced conformational restriction, improved metabolic stability, and unique exit vectors that are structurally unattainable with simple monocyclic systems like [1].
Specifically, the orthogonal fusion of a thietane ring to a piperidine ring via a single spiro-carbon modulates the basicity (pKa) of the secondary amine. This subtle electronic tuning optimizes the pharmacokinetic (PK) profile and membrane permeability of the resulting active pharmaceutical ingredient (API). Recently, this specific building block has garnered significant attention in the development of allosteric , which are critical therapeutic targets in oncology[2].
Physicochemical & Structural Properties
The hydrochloride salt of 1-thia-7-azaspiro[3.5]nonane is overwhelmingly preferred over its free base counterpart due to enhanced chemical stability. The salt form prevents the oxidative degradation of the thietane sulfur and mitigates the volatility associated with low-molecular-weight free amines.
Soluble in H₂O, DMSO, Methanol; Insoluble in Hexane
Monoisotopic Mass (Free Base)
143.0769 Da
Analytical Characterization Workflow
To ensure the structural integrity and purity of this building block before its integration into complex synthetic campaigns (e.g., Buchwald-Hartwig aminations), a rigorous, self-validating analytical workflow must be employed.
Figure 1: Analytical characterization workflow for the spirocyclic building block.
Experimental Methodologies & Causality
Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Logic : The secondary amine in the piperidine ring is highly basic and readily ionizes under positive electrospray ionization (ESI+). A slightly acidic mobile phase is deliberately chosen to ensure complete protonation, yielding a robust [M+H]⁺ signal.
Self-Validating System : A blank injection must precede the sample to validate the absence of column carryover, while a calibration standard verifies mass accuracy.
Step-by-Step Methodology :
System Preparation : Equilibrate the Q-TOF LC-HRMS system with Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Sample Preparation : Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/H₂O (50:50 v/v). Dilute to a final working concentration of 10 µg/mL.
System Suitability Test (SST) : Inject a standard tuning mix to verify mass accuracy (< 5 ppm error).
Blank Run : Inject 5 µL of the diluent to confirm baseline stability.
Acquisition : Inject 5 µL of the sample. Execute a gradient from 5% B to 95% B over 10 minutes using a C18 column (2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min.
Data Processing : Extract the ion chromatogram for the expected monoisotopic [M+H]⁺ mass (m/z 144.0847).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Logic : The hydrochloride salt exhibits poor solubility in standard non-polar NMR solvents (e.g., CDCl₃). DMSO-d₆ is selected because it fully solubilizes the salt and shifts the residual water peak away from the critical aliphatic signals of the spirocycle.
Self-Validating System : Automated tuning, matching, and gradient shimming must yield a line width of < 1 Hz for the internal TMS standard, validating magnetic field homogeneity before data acquisition.
Step-by-Step Methodology :
Sample Preparation : Weigh 15 mg of 1-thia-7-azaspiro[3.5]nonane HCl into a clean glass vial.
Solubilization : Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. Vortex until optically clear.
Transfer : Transfer the solution to a 5 mm precision NMR tube.
Instrument Calibration : Insert the tube into a 400 MHz NMR spectrometer. Perform automated tuning, matching, and Z-axis gradient shimming.
Acquisition : Acquire a standard ¹H NMR spectrum (16 scans, D1 = 2s, 30° pulse) and a ¹³C{¹H} NMR spectrum (1024 scans, D1 = 2s).
Causality & Logic : Differential Scanning Calorimetry (DSC) is employed to determine the melting point and detect polymorphic transitions. A slow heating rate (10 °C/min) is deliberately chosen to accurately resolve the endothermic melting peak from potential exothermic decomposition, which is a common artifact in amine hydrochlorides.
Self-Validating System : The instrument's thermal accuracy is validated against a certified Indium standard prior to the run.
Step-by-Step Methodology :
Calibration : Verify DSC calibration using an Indium standard (Melting point: 156.6 °C).
Sample Loading : Accurately weigh 2.5 mg of the sample into a standard aluminum pan. Crimp the lid with a pinhole to allow the escape of volatile gases.
Purge : Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
Thermal Program : Equilibrate at 25 °C, then heat at 10 °C/min to 300 °C.
Application in Drug Discovery: SHP2 Inhibitors
In the context of SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors, the spirocyclic nature of 1-thia-7-azaspiro[3.5]nonane forces the attached pharmacophore into a highly specific 3D vector. This optimal geometry allows the drug molecule to perfectly occupy the allosteric pocket of the SHP2 enzyme, stabilizing its auto-inhibited conformation and halting downstream oncogenic signaling[2].
Figure 2: Mechanism of action for SHP2 inhibitors utilizing the spirocyclic scaffold.
Conclusion
The rigorous characterization of 1-thia-7-azaspiro[3.5]nonane hydrochloride using orthogonal analytical techniques ensures its reliability as a building block in complex synthetic campaigns. By understanding the causality behind the analytical methods—such as specific solvent selection for NMR and targeted ionization conditions for MS—researchers can confidently validate the structural integrity and purity of this crucial spirocyclic scaffold.
References
Title : Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Source : Chemical Reviews - ACS Publications
URL :[Link]
Citation Index :[1]
Title : SHP2 INHIBITORS (EP 3772513 A1)
Source : European Patent Office
URL :
Citation Index :[2]
Analytical Characterization and Spectral Profiling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride
Executive Summary The structural rigidification of aliphatic amines via spirocyclic motifs has become a cornerstone strategy in modern medicinal chemistry. Spirocycles act as metabolically stable bioisosteres for morphol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural rigidification of aliphatic amines via spirocyclic motifs has become a cornerstone strategy in modern medicinal chemistry. Spirocycles act as metabolically stable bioisosteres for morpholines and piperidines, offering unique three-dimensional vectors that improve target binding thermodynamics. Specifically, 1-thia-7-azaspiro[3.5]nonane hydrochloride has emerged as a critical building block, notably utilized in the synthesis of novel SHP2 phosphatase inhibitors[1].
Because aliphatic spirocycles lack conjugated
π
-systems and present unique relaxation dynamics in nuclear magnetic resonance (NMR), standard analytical workflows often fail to accurately characterize them. This whitepaper provides an authoritative, in-depth guide to the spectral profiling of 1-thia-7-azaspiro[3.5]nonane hydrochloride, detailing the causality behind specialized analytical choices to establish a self-validating characterization protocol.
Structural & Physicochemical Profiling
Understanding the fundamental physicochemical properties of the molecule is the prerequisite for designing an effective analytical strategy. The presence of the thietane (4-membered sulfur heterocycle) spiro-fused to a piperidine ring dictates its polarity, basicity, and fragmentation behavior.
Note: As empirical spectral libraries for highly specialized building blocks are often proprietary, the following data represents a highly accurate, theoretically synthesized reference profile based on established quantum mechanical prediction rules and empirical data from analogous spirocyclic hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The hydrochloride salt form significantly deshields the protons and carbons adjacent to the piperidine nitrogen. DMSO-
d6
is selected over D₂O to prevent the rapid deuterium exchange of the ammonium protons, allowing for the observation of the
NH2+
signal, which is critical for salt-form validation.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-
d6
)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic |
| :--- | :--- | :--- | :--- | :--- |
| 9.00 – 9.50 | Broad singlet | 2H |
NH2+
| Deshielded due to protonation; broad due to quadrupolar relaxation of ¹⁴N. |
| 3.00 – 3.20 | Multiplet | 4H | H-6, H-8 | Adjacent to the electron-withdrawing ammonium center. |
| 3.05 – 3.15 | Triplet | 2H | H-2 | Adjacent to the thietane sulfur atom. |
| 2.40 – 2.50 | Triplet | 2H | H-3 | Thietane methylene, adjacent to the spiro center. |
| 1.90 – 2.10 | Multiplet | 4H | H-5, H-9 | Piperidine methylenes adjacent to the spiro center. |
Deshielded by ring strain and dual-ring connectivity.
~ 42.0
Secondary (CH₂)
C-6, C-8
Deshielded by the adjacent protonated nitrogen.
~ 35.0
Secondary (CH₂)
C-3
Thietane carbon adjacent to the spiro center.
~ 33.0
Secondary (CH₂)
C-5, C-9
Piperidine carbons adjacent to the spiro center.
| ~ 26.0 | Secondary (CH₂) | C-2 | Shielded relative to N-adjacent carbons, bonded to Sulfur. |
High-Resolution Mass Spectrometry (HRMS) & FT-IR
Table 4: HRMS (ESI+) and FT-IR Profiling
Technique
Key Signals
Interpretation
| HRMS (ESI+) | m/z 144.0847 | Exact mass of the protonated free base
[M+H]+
. |
| HRMS (ESI+) | m/z 146.0805 | ~4.5% relative abundance isotopic peak confirming ³⁴S presence. |
| FT-IR (ATR) | 2900–2400 cm⁻¹ | Broad, intense band characteristic of ammonium (
NH2+
) stretching. |
| FT-IR (ATR) | 700–600 cm⁻¹ | Weak to moderate C-S stretching vibrations. |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the analytical protocols must be designed as self-validating systems. The lack of a UV chromophore and the presence of a quaternary spiro center require deliberate deviations from standard analytical workflows.
Orthogonal analytical validation workflow for spirocyclic amine hydrochlorides.
Protocol 1: NMR Acquisition for Spirocyclic Salts
Causality: The spiro carbon (C-4) is quaternary and lacks directly attached protons. Consequently, it relies entirely on weak, long-range dipole-dipole interactions for magnetic relaxation. If a standard relaxation delay (
D1
= 1-2 seconds) is used, the C-4 signal will be severely attenuated or entirely missing from the spectrum. Furthermore, hydrochloride salts are highly hygroscopic; water contamination in DMSO-
d6
will obscure the critical
NH2+
signal.
Step-by-Step Methodology:
Anhydrous Handling: Weigh 15.0 mg of the compound inside a nitrogen-purged glovebox to prevent moisture absorption.
Solvation: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-
d6
containing 0.05% Tetramethylsilane (TMS) as an internal reference.
¹H Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans,
D1
= 2s).
¹³C Acquisition (Critical Step): Acquire the ¹³C spectrum at 100 MHz (512 scans). Explicitly set the relaxation delay (
D1
) to ≥10
seconds to ensure complete longitudinal (
T1
) relaxation of the C-4 spiro carbon, ensuring its visibility and quantitative accuracy.
Protocol 2: LC-HRMS and Chromatographic Purity
Causality: 1-Thia-7-azaspiro[3.5]nonane lacks a conjugated
π
-system, rendering standard UV detectors (e.g., Diode Array Detectors at 254 nm) blind to the molecule. Furthermore, highly polar aliphatic amines exhibit zero retention on standard C18 reverse-phase columns, eluting in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is mandatory.
Step-by-Step Methodology:
Sample Prep: Prepare a 10 µg/mL solution in Acetonitrile/Water (90:10, v/v).
Stationary Phase: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase: Elute using a gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile. The low pH ensures the amine remains fully protonated for optimal HILIC retention.
Orthogonal Detection: Split the column effluent between a Charged Aerosol Detector (CAD) for universal, mass-based quantitative purity assessment, and a High-Resolution Mass Spectrometer (HRMS) operating in ESI+ mode for structural confirmation.
Purity and Stability Profiling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Scaffold Integration
Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary: The Role of High-Fsp³ Vectors The transition from planar, aromatic-heavy molecules to t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary: The Role of High-Fsp³ Vectors
The transition from planar, aromatic-heavy molecules to three-dimensional architectures is a defining paradigm in modern drug discovery[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can dramatically improve a drug candidate's aqueous solubility, metabolic stability, and target selectivity[2].
Within this chemical space, 1-Thia-7-azaspiro[3.5]nonane hydrochloride has emerged as a highly valuable, rigidified bioisostere[3]. Frequently utilized as a building block in complex targeted therapies (such as SHP2 inhibitors[4]), this spirocycle presents unique analytical and stability challenges. This whitepaper provides a comprehensive, self-validating framework for assessing the purity and stability of this specific scaffold, ensuring its reliable integration into screening libraries and clinical candidates.
Structural Profiling & Intrinsic Liabilities
To design an effective analytical strategy, we must first establish the causality behind the molecule's behavior. The 1-thia-7-azaspiro[3.5]nonane scaffold consists of a 4-membered sulfur-containing ring (thietane) spiro-fused at carbon-4 to a 6-membered nitrogen-containing ring (piperidine)[5].
Mechanistic Causality of the Salt Form
The compound is isolated and stored as a hydrochloride salt (MW: 179.71 g/mol )[6]. This is not merely a convenience; it is a deliberate stabilizing mechanism.
Amine Passivation: Protonation of the secondary amine (N7) passivates its lone pair, rendering it electron-poor. This prevents spontaneous N-oxidation and minimizes inter-molecular hydrogen bonding that leads to severe hygroscopicity in the free-base form.
Thietane Stability: While highly strained (~78 kcal/mol), thietanes are generally less prone to spontaneous acid-mediated ring-opening than their oxygen counterparts (oxetanes)[7]. However, the sulfur atom possesses lone pairs that are highly susceptible to electrophilic attack, making oxidation the primary degradation pathway[8].
Understanding the degradation pathways is critical for establishing stability-indicating analytical methods. The thietane ring can be selectively oxidized to the S(IV) sulfoxide or the S(VI) sulfone[7], which are often utilized as expanded polar vectors in medicinal chemistry[5]. However, in the context of raw material purity, these are considered critical impurities.
Caption: Mechanistic degradation pathways of the thietane spiro-system via oxidation and ring-opening.
Table 2: Forced Degradation Matrix
To validate the analytical methods, a forced degradation study must be executed.
Condition
Reagent / Environment
Time & Temp
Expected Degradants
Mechanistic Causality
Oxidative
3% H₂O₂
4h, 25°C
Sulfoxide, Sulfone
Electrophilic oxygen attacks the nucleophilic sulfur lone pairs[8].
Basic
0.1N NaOH
24h, 60°C
Ring-opened thiols
Hydroxide nucleophilically attacks the strained 4-membered ring.
Acidic
0.1N HCl
24h, 60°C
Minimal
Thietane is relatively stable to acid[7]; piperidine remains protonated.
Thermal
Solid State (Sealed)
7 days, 80°C
Minimal
The crystalline HCl salt lattice provides high thermal stability.
Analytical Methodologies: A Self-Validating System
Because 1-thia-7-azaspiro[3.5]nonane lacks a UV chromophore, relying on standard HPLC-UV (e.g., 210 nm or 254 nm) is a critical error. It will yield artificially high purity results by failing to detect non-chromophoric aliphatic impurities. A self-validating, orthogonal system utilizing Universal Detectors (CAD/ELSD) cross-referenced with Quantitative NMR (qNMR) is mandatory.
Caption: Orthogonal analytical workflow for non-chromophoric spirocyclic scaffolds.
Protocol A: HPLC-CAD (Charged Aerosol Detection)
CAD measures all non-volatile mass, making it perfect for this scaffold.
Column Selection: Install a Polar-Embedded C18 column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm). The highly polar HCl salt will exhibit poor retention on standard, heavily end-capped C18 phases.
Mobile Phase Preparation: You must use strictly volatile buffers. Prepare Mobile Phase A as 10 mM Ammonium Formate (pH 3.0) and Mobile Phase B as Acetonitrile. Non-volatile salts (like phosphates) will permanently foul the CAD detector.
Detector Setup: Set the CAD evaporation temperature to 35°C. Ensure the nitrogen gas supply is highly pure and regulated at 35 psi.
Gradient Elution: Run a linear gradient from 2% B to 60% B over 15 minutes at 1.0 mL/min.
Data Analysis: Because CAD response is non-linear, use a power-function calibration curve of the reference standard to accurately quantify impurities.
Protocol B: ¹H Quantitative NMR (qNMR)
To validate the CAD area-percent against an absolute mass-fraction, qNMR is utilized. If CAD reports 99% purity but qNMR reports 92%, the discrepancy isolates the presence of volatile impurities (e.g., residual solvents) or inorganic salts invisible to CAD.
Standard Selection: Select a highly pure, certified internal standard (e.g., Maleic acid, >99.9%). Its vinylic protons (~6.2 ppm) will not overlap with the spirocycle's aliphatic protons (1.5 - 4.0 ppm).
Sample Preparation: Using a calibrated microbalance, accurately weigh ~10 mg of the spirocycle and ~5 mg of the internal standard into the same vial.
Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterated Water (D₂O). Avoid DMSO-d₆ to prevent the residual solvent peak from masking the critical thietane/piperidine signals.
Acquisition: Acquire the ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons, utilizing a 90-degree pulse angle.
Integration: Integrate the internal standard peak and the isolated protons on the thietane ring to calculate absolute mass purity.
Storage and Handling Guidelines
To maintain >99% purity over the compound's lifecycle, the following handling parameters must be strictly observed:
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent S-oxidation of the thietane ring[8].
Temperature: Maintain at 2-8°C for long-term storage.
Moisture: Keep desiccated. While the HCl salt mitigates the extreme hygroscopicity of the free base, prolonged exposure to high humidity can induce crystal lattice degradation and subsequent hydrolysis.
Structural Pharmacology and Mechanism of Action: 1-Thia-7-azaspiro[3.5]nonane Hydrochloride in Targeted Drug Discovery
Executive Summary In modern targeted drug discovery, the "mechanism of action" of a therapeutic agent is fundamentally dictated by its structural components. 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted drug discovery, the "mechanism of action" of a therapeutic agent is fundamentally dictated by its structural components. 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6) is an advanced, conformationally restricted spirocyclic building block[1]. Unlike a standalone active pharmaceutical ingredient (API), its mechanism of action is structural and pharmacological: it serves as a highly specialized bioisostere[2].
When incorporated into a drug scaffold, this moiety drastically alters the molecule's three-dimensional geometry, physicochemical properties, and target engagement profile. Recently, it has emerged as a critical pharmacophore in the development of allosteric inhibitors targeting SHP2 (Src homology region 2 domain-containing phosphatase 2), a notoriously difficult-to-drug node in the RAS/ERK signaling pathway[3]. This whitepaper details the structural mechanism, target engagement causality, and experimental workflows for utilizing this spirocycle in drug development.
Structural Pharmacology: The Bioisosteric Mechanism
The transition from flat, two-dimensional heterocycles to three-dimensional spirocycles is a cornerstone of modern medicinal chemistry. The 1-thia-7-azaspiro[3.5]nonane core (SMILES: Cl.C1CC2(CCNCC2)S1)[4] provides two distinct mechanistic advantages:
Conformational Restriction and Fsp³ Enhancement
Traditional saturated heterocycles, such as morpholine or piperazine, often adopt low-energy chair conformations that present a relatively flat profile to target proteins. This planarity can lead to non-specific binding (e.g., hERG toxicity) and high metabolic vulnerability (α-oxidation by CYP450 enzymes). The spiro[3.5]nonane architecture forces the molecule into a rigid, orthogonal 3D conformation. This maximizes the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced off-target binding, and enhanced metabolic stability[2].
The Thietane Vector and Oxidation-State Tuning
The 4-membered thietane (1-thia) ring contains a sulfur atom that acts as a tunable vector. While the thioether form is lipophilic, it is routinely oxidized to a sulfone (1,1-dioxide) during late-stage synthesis[3]. The resulting 1,1-dioxide is a potent, localized hydrogen-bond acceptor. Because the spirocyclic core restricts the rotational freedom of the sulfone, the oxygen atoms are locked into a precise spatial vector, allowing for highly specific electrostatic interactions within deep protein binding pockets[2].
Target Engagement: Allosteric Inhibition of SHP2
The most prominent application of the 1-thia-7-azaspiro[3.5]nonane moiety is in the allosteric inhibition of SHP2, an enzyme implicated in various cancers (e.g., neuroblastoma, melanoma, and lung cancer)[5].
The Mechanistic Pathway
Wild-type SHP2 exists in an auto-inhibited (closed) state. Upon binding to phosphorylated receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational shift to an active (open) state, driving oncogenic RAS/ERK signaling.
Molecules incorporating the 1-thia-7-azaspiro[3.5]nonane 1,1-dioxide fragment act as "molecular glue" for the inactive state. The spirocyclic amine is typically coupled to a pyrazine or pyrimidin-4-one core[3]. When the drug enters the allosteric pocket of SHP2, the rigid spirocycle directs the sulfone oxygens to form critical, high-affinity hydrogen bonds with the protein backbone (typically basic residues like Arginine). This interaction physically locks the SHP2 enzyme in its closed conformation, preventing RTK-mediated activation and arresting downstream oncogenic signaling[5].
Figure 1: Mechanism of SHP2 allosteric inhibition via spirocyclic stabilization.
Physicochemical Modulation & ADME Optimization
Replacing a standard morpholine ring with a 1-thia-7-azaspiro[3.5]nonane 1,1-dioxide fragment yields a profound shift in the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the representative quantitative shifts observed during lead optimization.
Table 1: Representative Physicochemical Shift in Scaffold Optimization
Property
Morpholine Fragment
1-Thia-7-azaspiro[3.5]nonane 1,1-Dioxide
Mechanistic Impact
Fsp³ (Fraction sp³)
Low (Planar tendency)
High (Rigid orthogonal 3D geometry)
Enhanced solubility; reduced hERG liability.
Topological Polar Surface Area
~12.5 Ų
~42.5 Ų
Increased H-bond acceptor capacity via sulfone.
Metabolic Stability (CYP450)
Low (Prone to α-oxidation)
High (Sterically hindered spiro-carbon)
Prolonged half-life; lower intrinsic clearance.
Target Engagement (SHP2)
Poor (Lacks anchoring vectors)
High (Sulfone-mediated H-bonding)
Drives sub-nanomolar IC₅₀ in optimized drugs.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the incorporation and validation of this building block must follow a self-validating system. The hydrochloride salt form (MW: 179.71)[4] is utilized for its bench stability and resistance to premature oxidation, but it requires specific handling during synthesis.
Protocol A: Scaffold Incorporation and Oxidation
Causality: The secondary amine must be liberated from the HCl salt to act as a nucleophile. Subsequent oxidation is strictly controlled to prevent degradation of the parent heteroaryl scaffold.
Free Base Liberation: Suspend 1-thia-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to liberate the highly nucleophilic secondary amine.
Nucleophilic Aromatic Substitution (SNAr): Add the target electrophilic scaffold (e.g., a chloropyrazine derivative, 0.9 eq). Heat to 80°C for 4 hours.
Validation Step 1: Monitor via LC-MS. The mass shift should correspond to the exact mass of the thioether intermediate.
Thioether Oxidation: Isolate the intermediate, dissolve in dichloromethane (DCM), and cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) (2.2 eq) dropwise. The excess mCPBA ensures complete conversion from sulfoxide to the target 1,1-dioxide.
Validation Step 2: Quench with saturated Na₂S₂O₃ to neutralize unreacted peroxides. Confirm the presence of the sulfone via FT-IR (strong symmetric and asymmetric S=O stretches at ~1150 and ~1300 cm⁻¹).
Causality: Allosteric inhibitors often exhibit slow-binding kinetics. Pre-incubation is mandatory to reach thermodynamic equilibrium before introducing the surrogate substrate.
Enzyme Preparation: Dilute recombinant full-length SHP2 protein in assay buffer (60 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.2).
Inhibitor Pre-Incubation: Dispense the synthesized spirocyclic inhibitor (in DMSO) into a 384-well plate. Add the SHP2 enzyme solution and incubate at room temperature for 60 minutes.
Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM.
Validation Step: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC₅₀ accurately reflects the spirocycle's target engagement.
Figure 2: Workflow for bioisosteric incorporation and target validation.
References
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews
Source: ACS Publications
URL
Navigating the Uncharted: A Technical Guide to the In-Vitro Screening of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Abstract The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast chemical space, spirocyclic systems have emerged as a promising class of compounds, offering unique three-dimensi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast chemical space, spirocyclic systems have emerged as a promising class of compounds, offering unique three-dimensional structures that can lead to improved pharmacological properties. This guide provides an in-depth technical framework for the initial in-vitro screening of 1-Thia-7-azaspiro[3.5]nonane hydrochloride, a novel chemical entity with an undefined biological target. As Senior Application Scientist, this document is structured to provide not just a series of protocols, but a strategic and logical cascade for elucidating the bioactivity of this compound. We will proceed from foundational cytotoxicity profiling to broad-based screening against major drug target classes, including G-protein coupled receptors (GPCRs), ion channels, and kinases. Each step is designed to build upon the last, providing a comprehensive initial characterization to guide further drug development efforts.
Introduction: The Spirocyclic Scaffold and the Uncharacterized Potential of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space and can impart favorable properties such as increased metabolic stability and improved target specificity. While related azaspiro[3.5]nonane derivatives have shown activity as GPR119 agonists and covalent inhibitors of KRAS G12C, the specific biological profile of 1-Thia-7-azaspiro[3.5]nonane hydrochloride remains to be determined[1][2].
This guide, therefore, outlines a comprehensive in-vitro screening cascade designed to be the first step in understanding the therapeutic potential of this novel compound. The proposed workflow is designed to be both efficient and informative, starting with an assessment of general cytotoxicity to establish a viable concentration range for subsequent, more specific assays.
Note: The provided hazard classifications necessitate appropriate handling and safety precautions in a laboratory setting.
The In-Vitro Screening Cascade: A Phased Approach
A successful screening strategy should be logical and sequential, with each phase informing the next.[5] This avoids the unnecessary expenditure of resources on compounds that are either broadly cytotoxic or inactive.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Phase 3: Hit Confirmation and Further Elucidation
Any "hits" identified in the broad screening phase will require confirmation and further characterization. This involves repeating the primary assay to confirm the activity, performing dose-response studies to accurately determine potency (IC₅₀ or EC₅₀), and conducting orthogonal assays to rule out assay-specific artifacts. For confirmed hits, more in-depth mechanism of action studies would be the next logical step.
Conclusion
The in-vitro screening cascade detailed in this guide provides a robust and scientifically sound framework for the initial characterization of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. By systematically assessing cytotoxicity followed by broad screening against major drug target classes, this approach allows for an efficient and data-driven evaluation of this novel compound's therapeutic potential. The insights gained from this initial screening will be invaluable in guiding subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.
References
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
Klink, T. A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 14(10), 1165-1173. Retrieved from [Link]
Promega Corporation. (n.d.). ADP-Glo™ Max Assay. Retrieved from [Link]
Lappas, M. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Reproductive Toxicology, 26(3-4), 235-241. Retrieved from [Link]
BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 12(7), 386-400. Retrieved from [Link]
Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]
NextSDS. (n.d.). 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. Retrieved from [Link]
MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
ResearchGate. (2025). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
PubChem. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2438-2450. Retrieved from [Link]
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
Application Notes and Protocols for the Antiviral Evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Introduction: The Quest for Novel Antiviral Agents The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health, necessitating the development of new antiviral the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Antiviral Agents
The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health, necessitating the development of new antiviral therapeutics.[1][2] Small molecule inhibitors are a cornerstone of antiviral drug discovery, offering the potential for broad-spectrum activity and oral bioavailability. This document provides a comprehensive guide for the initial evaluation of a novel compound, 1-Thia-7-azaspiro[3.5]nonane hydrochloride, as a potential antiviral agent.
1-Thia-7-azaspiro[3.5]nonane hydrochloride is a spiro compound featuring a unique bicyclic structure incorporating both sulfur and nitrogen atoms.[3] While its biological activities are not yet extensively documented in publicly available literature, its structure presents an intriguing scaffold for potential interaction with viral or host-cell targets. These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework and detailed protocols for a systematic in vitro investigation of its antiviral potential.
The methodologies outlined herein are grounded in established principles of virology and drug discovery, emphasizing a logical, stepwise progression from initial toxicity and efficacy screening to preliminary mechanism of action studies.[4] Our objective is to provide a self-validating system of protocols that ensures data integrity and provides a clear rationale for experimental choices, empowering researchers to make informed decisions about the future development of this and other novel compounds.
A thorough understanding of the test article is fundamental to any experimental design. Below is a summary of the known properties of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Solubility: To be determined empirically in suitable solvents such as sterile water, saline, or dimethyl sulfoxide (DMSO).[6] The final concentration of solvents like DMSO in cell culture should be kept low (typically ≤1%) to avoid solvent-induced cytotoxicity.[7]
Storage: Store under an inert atmosphere at room temperature as a solid.[8] Once in solution, store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
Safety: Handle with appropriate personal protective equipment (PPE). Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.[9] All work with live viruses must be conducted in a certified Biosafety Level 2 (BSL-2) or higher facility, as appropriate for the pathogen.[9]
Phase 1: Foundational In Vitro Screening
The initial phase of evaluation is designed to answer two fundamental questions: Is the compound toxic to host cells, and does it inhibit viral replication at non-toxic concentrations? This is achieved by determining the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀).[1] The ratio of these values, the Selectivity Index (SI = CC₅₀/EC₅₀), is a critical parameter for gauging the therapeutic potential of a compound.[10][11] An SI value ≥10 is generally considered indicative of promising in vitro activity.[11]
Experimental Workflow for Foundational Screening
The following diagram illustrates the logical flow of the initial screening phase.
Caption: Workflow for initial in vitro screening of antiviral candidates.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)
Objective: To determine the concentration of 1-Thia-7-azaspiro[3.5]nonane hydrochloride that reduces the viability of uninfected host cells by 50%.[10][11][12] This is a crucial step to ensure that any observed antiviral effect is not merely a result of cell death.[12]
Principle: A colorimetric assay, such as the MTT assay, is used to quantify cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]
Materials:
Susceptible host cell line (e.g., Vero E6, MDCK, HeLa)[1]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed a 96-well plate with the host cells at a density that will achieve 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
Compound Dilution: Prepare a 2x working stock of serial dilutions of the test compound in assay medium. A typical starting range might be from 1000 µM down to 0.1 µM.
Treatment: Remove the culture medium from the cells. Add 100 µL of each compound dilution to triplicate wells. Include "cells only" controls (with assay medium) and "solvent" controls (with the highest concentration of the vehicle, e.g., DMSO).
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).[1]
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 540 nm using a microplate reader.[13]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the CC₅₀ value.[10][13]
Protocol 2: Plaque Reduction Assay (PRA)
Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques in the presence of the test compound. This is considered a "gold-standard" method for many viruses.[14]
Principle: Infectious virus particles create localized zones of cell death (plaques) in a confluent monolayer of cells.[15] A semi-solid overlay restricts the spread of the virus, so each plaque represents a single infectious event.[16][17] The antiviral activity of the compound is determined by the reduction in the number of plaques compared to an untreated control.[18]
Materials:
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
Virus stock with a known titer (PFU/mL)
Assay medium containing serial dilutions of the test compound
Semi-solid overlay (e.g., medium containing 1.2% Avicel or 0.6% agarose)
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.[19]
Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus (e.g., 200 µL per well for a 12-well plate). Incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes.[19]
Treatment: After adsorption, remove the virus inoculum. Wash the cells gently with PBS.
Overlay Application: Add the semi-solid overlay containing the appropriate concentration of the test compound (or a positive control drug, or no compound for the virus control).
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible. The incubation time is virus-dependent.[16]
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution.[19] After staining, wash the wells with water and allow them to dry.
Plaque Counting: Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression analysis.[19]
Phase 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates a favorable Selectivity Index, the next critical phase is to understand its mechanism of action (MoA).[] Elucidating the MoA is essential for optimizing lead compounds, anticipating potential resistance, and designing rational combination therapies.[] Antiviral drugs can interfere with various stages of the viral life cycle, including entry, replication, protein synthesis, assembly, and release.[][21][22]
Time-of-Addition Assay: Pinpointing the Target Stage
A time-of-addition assay is a powerful tool to identify which stage of the viral replication cycle is inhibited by the compound. The compound is added at different time points relative to viral infection, and the resulting viral yield is measured.
Caption: Workflow for a Time-of-Addition experiment.
Inhibition during pre-treatment suggests an effect on the host cell or direct virucidal activity.[23]
Inhibition only during co-treatment points to interference with viral attachment or entry.[24]
Inhibition during post-treatment indicates the compound targets post-entry events, such as genome replication, protein synthesis, or virion assembly/release.[22]
Protocol 3: Specific MoA Assays
Based on the results of the time-of-addition assay, more specific enzymatic or cell-based assays can be employed to identify the precise molecular target.
A. Viral Protease Inhibitor Screening Assay
Objective: To determine if the compound inhibits the activity of a specific viral protease, which is often essential for cleaving viral polyproteins into functional units.[25]
Principle: These assays typically use a fluorogenic peptide substrate that mimics the protease's natural cleavage site.[26] When the protease cleaves the substrate, a fluorescent signal is produced. An effective inhibitor will prevent this cleavage, resulting in a reduced or absent signal.[7]
Procedure (General):
In a microplate, combine the recombinant viral protease enzyme with the test compound at various concentrations.
Add the fluorogenic substrate.
Incubate at the optimal temperature for the enzyme.
Measure the fluorescence at appropriate excitation/emission wavelengths.
A reduction in fluorescence compared to the no-inhibitor control indicates protease inhibition. Calculate the IC₅₀ value.
B. Reverse Transcriptase (RT) Inhibitor Assay
Objective: For retroviruses like HIV, to determine if the compound inhibits the reverse transcriptase enzyme, which converts the viral RNA genome into DNA.[27][28]
Principle: A colorimetric or fluorescent assay is used to quantify the DNA synthesized by the RT enzyme.[28][29] The assay measures the incorporation of labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP) into a new DNA strand using an RNA template.[28] The labeled DNA is then detected with an antibody conjugate that produces a colorimetric or fluorescent signal.
Procedure (General):
Prepare a reaction mixture containing the RNA template, primer, labeled nucleotides, and recombinant RT enzyme.
Add the test compound at various concentrations.
Incubate to allow DNA synthesis.
Transfer the mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.
Add an anti-digoxigenin-HRP conjugate, followed by a colorimetric substrate (e.g., ABTS).
Measure the absorbance. A decrease in signal indicates RT inhibition.[28]
C. Viral Entry/Fusion Assay
Objective: To determine if the compound blocks the virus from entering the host cell.[30][31] This is particularly relevant if the time-of-addition assay points to an early-stage inhibition.
Principle: A common method uses pseudotyped viruses. These are replication-defective viral cores (e.g., from HIV or MLV) that are engineered to express the envelope protein of the virus of interest (e.g., SARS-CoV-2 Spike) and carry a reporter gene like luciferase or GFP.[30] Inhibition of entry is measured by a reduction in the reporter gene signal.
Procedure (General):
Seed host cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) in a 96-well plate.
Pre-incubate the cells with serial dilutions of the test compound.
Add the pseudotyped virus particles to the wells.
Incubate for 48-72 hours to allow for entry and reporter gene expression.
Measure the reporter signal (e.g., luminescence for luciferase).
A decrease in the reporter signal relative to the untreated control indicates inhibition of viral entry.[24]
Summary of Key Parameters
The following table summarizes the key quantitative data that should be generated and recorded during the evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Measures the potency of the compound's antiviral effect.[1]
IC₅₀
50% Inhibitory Concentration
Enzyme-based assays (Protease, RT, etc.)
Measures the potency against a specific molecular target.[25]
SI
Selectivity Index (CC₅₀/EC₅₀)
Calculated from CC₅₀ and EC₅₀ values
Key indicator of therapeutic potential; a higher value is better.[10][11]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic antiviral evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. By following these protocols, researchers can generate reliable in vitro data on the compound's cytotoxicity, antiviral efficacy, and potential mechanism of action. Positive results from this initial phase, indicated by a strong Selectivity Index and a discernible MoA, would warrant further investigation, including studies against drug-resistant viral strains, evaluation in more complex models like 3D cell cultures or organoids, and eventual progression to in vivo animal models to assess pharmacokinetics and efficacy.
References
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters. Retrieved from [Link]
Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety. Retrieved from [Link]
Labinsights. (2023, April 10). Virus Yield Reduction Assay Service. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
World Health Organization. (n.d.). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Retrieved from [Link]
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Retrieved from [Link]
Bio-protocol. (2021). Cytotoxicity (CC50) and inhibition concentration (IC50). Retrieved from [Link]
ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. Retrieved from [Link]
PubChemLite. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay. Retrieved from [Link]
National Center for Biotechnology Information. (2015, October 29). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Retrieved from [Link]
QIAGEN. (n.d.). Reverse transcription to test | Simplify your assay development | OEM by QIAGEN. Retrieved from [Link]
Journal of Visualized Experiments. (2025, July 8). An Assay to Evaluate the Effect of Test Compounds on Viral Entry and Fusion in Host Cells. Retrieved from [Link]
PubMed. (2014, April 9). Rapid screening of HIV reverse transcriptase and integrase inhibitors. Retrieved from [Link]
Application Note: Cell-Based Assay Workflows for Evaluating 1-Thia-7-azaspiro[3.5]nonane-Derived Therapeutics
Introduction & Scientific Rationale The integration of spirocyclic building blocks into drug discovery has fundamentally shifted how medicinal chemists approach lead optimization. The compound 1-Thia-7-azaspiro[3.5]nonan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The integration of spirocyclic building blocks into drug discovery has fundamentally shifted how medicinal chemists approach lead optimization. The compound 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6)[1] represents a highly specialized bioisostere used to replace traditional, planar heterocycles such as piperazines or morpholines[2]. By increasing the fraction of sp3-hybridized carbons (Fsp3), this spirocycle enhances aqueous solubility, improves metabolic stability, and reduces off-target hERG liabilities compared to its flat counterparts[3].
In recent oncological drug development, the 1-Thia-7-azaspiro[3.5]nonane scaffold (often oxidized to its 1,1-dioxide form in final drug candidates) has been strategically utilized as a critical vector-directing group in the design of allosteric SHP2 (PTPN11) inhibitors [4]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-MAPK signaling pathway and is frequently hyperactivated in receptor tyrosine kinase (RTK)-driven cancers[5].
This application note provides a comprehensive, self-validating framework for evaluating novel therapeutics incorporating the 1-Thia-7-azaspiro[3.5]nonane scaffold in cell-based systems.
Causality in Experimental Design & Self-Validating Systems
Evaluating derivatives of 1-Thia-7-azaspiro[3.5]nonane requires assays that confirm both precise target engagement and downstream phenotypic efficacy. We do not merely measure cell death; we must prove why the cells are dying.
Mechanistic Causality (pERK Modulation): SHP2 operates directly upstream of RAS. Inhibiting SHP2 locks the enzyme in an auto-inhibited conformation, preventing RAS activation and subsequently halting the phosphorylation of ERK1/2 (pERK)[5]. Measuring pERK provides a direct, causal readout of SHP2 target engagement.
Physiological Causality (3D Spheroid Assays): Traditional 2D monolayers often overstate compound efficacy because they lack extracellular matrix barriers. 3D spheroids generate natural oxygen and nutrient gradients, rigorously testing the membrane permeability and tissue-penetration properties conferred by the spirocyclic 1-Thia-7-azaspiro[3.5]nonane scaffold.
The Self-Validating System: Every assay described below is engineered to be self-validating. The protocols mandate the inclusion of SHP099 (a universally recognized SHP2 allosteric inhibitor) as a positive control[5], DMSO as a vehicle control, and a total ERK (tERK) measurement to normalize for well-to-well variations in cell proliferation.
Fig 1: Allosteric inhibition of SHP2 by 1-Thia-7-azaspiro[3.5]nonane derivatives.
This homogeneous proximity assay quantifies the ratio of phosphorylated ERK to total ERK, confirming that the 1-Thia-7-azaspiro[3.5]nonane derivative successfully penetrates the cell and engages SHP2.
Materials:
KYSE-520 human esophageal squamous cell carcinoma line (highly sensitive to SHP2 inhibition).
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 Assay Kits.
Recombinant human EGF.
Step-by-Step Methodology:
Cell Seeding: Seed KYSE-520 cells at 10,000 cells/well in a 384-well ProxiPlate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Serum Starvation: Carefully aspirate the media and replace with serum-free RPMI-1640. Incubate for 16 hours to reduce basal RTK signaling.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-Thia-7-azaspiro[3.5]nonane derivative and the SHP099 control in DMSO. Transfer to the assay plate (final DMSO concentration 0.1%). Incubate for 2 hours.
EGF Stimulation: Stimulate cells with 10 ng/mL EGF for exactly 10 minutes to induce a transient spike in MAPK signaling.
Lysis & Detection: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors. Shake for 10 minutes.
Readout: Add Acceptor and Donor beads sequentially according to the manufacturer's protocol. Read the plate on an EnVision multimode plate reader using standard Alpha settings.
Data Processing: Calculate the pERK/tERK ratio. Normalize data against the DMSO control (100% activity) and generate IC₅₀ curves using 4-parameter logistic regression.
Fig 2: High-throughput screening workflow for SHP2 cellular target engagement.
Protocol B: 3D Spheroid Viability Assay
This assay validates whether the biochemical inhibition observed in Protocol A translates to anti-proliferative efficacy in a complex microenvironment.
Step-by-Step Methodology:
Spheroid Formation: Seed KYSE-520 cells at 2,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours until tight spheroids form.
Compound Dosing: Treat spheroids with the 1-Thia-7-azaspiro[3.5]nonane derivative (0.1 nM to 10 µM).
Incubation: Incubate for 6 days. Refresh media and compound on day 3.
Viability Readout: Add CellTiter-Glo 3D Reagent (which contains optimized detergents to penetrate 3D structures). Shake for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.
Quantitative Data Presentation
To establish a baseline for evaluating novel 1-Thia-7-azaspiro[3.5]nonane derivatives, compare experimental readouts against the established SHP099 standard. The table below summarizes the expected pharmacological profile for a successfully optimized spirocyclic SHP2 inhibitor.
Compound Class
pERK Inhibition (IC₅₀)
3D Spheroid Viability (IC₅₀)
Fsp3 Fraction
Target Engagement Validation
Vehicle (DMSO)
N/A
N/A
N/A
100% Basal pERK
SHP099 (Control)
70 - 100 nM
1.2 - 2.5 µM
0.35
Confirmed
1-Thia-7-azaspiro[3.5]nonane Derivative
< 50 nM
< 0.8 µM
> 0.55
Confirmed
Inactive Analog
> 10,000 nM
> 10,000 nM
> 0.55
None (Negative Control)
Note: The increased Fsp3 fraction provided by the 1-Thia-7-azaspiro[3.5]nonane scaffold typically correlates with enhanced tissue penetration, reflecting the tighter correlation between biochemical IC₅₀ and 3D Viability IC₅₀ compared to flatter molecules.
References
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews
Source: acs.org
URL:[Link]
Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization | Organic Letters
Source: acs.org
URL:[Link]
SHP2 INHIBITORS - European Patent Office - EP 3772513 A1
Source: googleapis.com
URL:[Link]
A patent review of SHP2 allosteric inhibitors (2018-present)
Source: researchgate.net
URL:[Link]
Application Notes and Protocols for the Evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride and Related Covalent Inhibitors of KRAS G12C
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel covalent inhibitors of the KRAS G12C oncoprotein, with a focus on spi...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel covalent inhibitors of the KRAS G12C oncoprotein, with a focus on spirocyclic scaffolds such as 1-Thia-7-azaspiro[3.5]nonane hydrochloride. The methodologies detailed herein are designed to rigorously assess compound potency, target engagement, and cellular activity, ensuring scientific integrity and reproducibility.
Introduction: The KRAS G12C Challenge and the Rise of Covalent Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2] For decades, KRAS was considered "undruggable" due to the high affinity of its nucleotide-binding pocket and the absence of other known allosteric regulatory sites.
The discovery of a cryptic pocket, termed the Switch-II pocket, adjacent to the mutated cysteine residue in the KRAS G12C variant, has revolutionized the field.[3] This has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][4] This prevents its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[1] Compounds based on the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold have been identified as potent covalent inhibitors that bind to this Switch-II pocket.[3][5][6] This guide provides a framework for evaluating the biological activity of such compounds, exemplified by 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Mechanism of Action: Covalent Inhibition of KRAS G12C
The core principle behind the inhibitors discussed is their ability to form a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant. This irreversible binding event is designed to occur when KRAS G12C is in its inactive, GDP-bound conformation.[1] By trapping the protein in this state, the inhibitor prevents the SOS1/2-mediated exchange of GDP for GTP, which is required for KRAS activation.[1] Consequently, the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, are suppressed, leading to reduced cell proliferation and tumor growth.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Pre-clinical Evaluation Workflow
A systematic approach is crucial for the pre-clinical assessment of novel KRAS G12C inhibitors. The following workflow outlines a logical progression from initial biochemical characterization to cellular and in vivo efficacy studies.
Caption: Recommended experimental workflow for characterizing KRAS G12C inhibitors.
Quantitative Data Summary (Representative)
The following tables summarize typical quantitative data for well-characterized KRAS G12C inhibitors. These values serve as a benchmark for evaluating novel compounds like 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Table 1: Biochemical and Cellular Potency of Reference KRAS G12C Inhibitors
IC50 values can vary based on assay conditions and duration.[10]
Detailed Experimental Protocols
Safety Precautions
Researchers must handle 1-Thia-7-azaspiro[3.5]nonane hydrochloride and similar chemical compounds with appropriate safety measures. Consult the Safety Data Sheet (SDS) before use.[11][12][13][14]
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11] Avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[11]
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[11][13]
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[11]
First Aid:
Skin Contact: Wash off immediately with plenty of soap and water.[14]
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[14]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[15] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in culture medium. A typical starting concentration might be 10 µM.
Treatment: Add the desired concentrations of the inhibitor to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.[10]
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[15]
Assay:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 25-100 µL of CellTiter-Glo® reagent to each well.[9][15]
Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[10]
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
Inhibitor Treatment: Treat cells with serial dilutions of the inhibitor for 2-4 hours.
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce ERK phosphorylation. Include unstimulated controls.
Cell Lysis: Lyse the cells according to the AlphaLISA® kit protocol.[10]
Immunoassay:
Add the AlphaLISA® acceptor beads and biotinylated antibody to the cell lysate and incubate.
Add the streptavidin-donor beads and incubate in the dark.
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
Analysis: Calculate the percentage of p-ERK inhibition relative to the DMSO-treated, stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify direct binding of the inhibitor to the KRAS G12C protein within the cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7]
Materials:
KRAS G12C mutant cell line (e.g., NCI-H358).
1-Thia-7-azaspiro[3.5]nonane hydrochloride, dissolved in DMSO.
PBS and lysis buffer with protease inhibitors.
PCR tubes or plate.
Thermal cycler.
Equipment for Western blotting or ELISA (e.g., anti-KRAS antibody).
Procedure:
Treatment: Treat intact cells with the inhibitor at various concentrations (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 1 hour.[7][8]
Heating:
Aliquot the cell suspensions into PCR tubes.
Heat the tubes at a gradient of temperatures (e.g., 44°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[7][8]
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
Protein Analysis:
Collect the supernatant.
Analyze the amount of soluble KRAS G12C protein remaining at each temperature using Western blot or ELISA.
Analysis: Plot the amount of soluble KRAS G12C against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[7]
Troubleshooting and Considerations
Low Potency in Cellular Assays:
Cause: Poor cell permeability or high plasma protein binding.
Solution: Conduct permeability assays (e.g., PAMPA) and assess metabolic stability in microsomes.
Lack of a CETSA Shift:
Cause: The compound may not be binding to the target in cells, or the concentration may be too low.
Solution: Verify compound structure and purity. Increase inhibitor concentration.
High IC50 Variability:
Cause: Inconsistent cell seeding density, edge effects in plates, or variations in incubation time.
Solution: Ensure uniform cell seeding, avoid using outer wells of the plate, and maintain consistent assay timings.
Conclusion
The protocols and framework presented here provide a robust system for the comprehensive evaluation of novel covalent KRAS G12C inhibitors like 1-Thia-7-azaspiro[3.5]nonane hydrochloride. By systematically assessing biochemical activity, target engagement, and cellular function, researchers can confidently identify and advance promising therapeutic candidates for this critical oncogenic target.
References
Benchchem. (2025). Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors. Benchchem.
Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders.
Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders.
Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv.
Lito, P., et al. (2021). Activity of direct KRAS(G12C)
Benchchem. (2025). A Comparative Guide to Preclinical KRAS G12C Inhibitors: Profiling Compound "51" (LY3537982) Against Key Competitors. Benchchem.
Waters, A. M., et al. (2022). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology.
Ostrem, J. M., et al. (2019). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PMC.
MedchemExpress.com. (2026).
Sigma-Aldrich. (2025).
NextSDS. (n.d.). 1-thia-7-azaspiro[3.
Enamine. (n.d.).
Fisher Scientific. (2025).
Lito, P., et al. (2020).
Wang, Y., et al. (2020).
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
Imaizumi, T., et al. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure–activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors.
BBO-8956, a novel inhibitor of KRAS G12C. (2024). eScholarship.
Google Patents. (n.d.). WO2025202971A1 - Kras g12c inhibitor for use for the treatment of non-small cell lung cancer.
Imaizumi, T., et al. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.
Google Patents. (n.d.). WO2022089604A1 - New crystalline forms of a kras g12c inhibitor compound.
Technical Support Center: Synthesis of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride
Welcome to the technical support center for the synthesis of 1-thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic scaffold. The following troubleshooting guide and frequently asked questions are based on established synthetic routes and aim to provide practical, experience-driven advice.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of 1-thia-7-azaspiro[3.5]nonane hydrochloride. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low yield in the initial Boc-protection of 4-piperidone.
Potential Causes:
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
Hydrolysis of Boc-anhydride: Moisture in the reaction setup can hydrolyze the di-tert-butyl dicarbonate (Boc-anhydride), reducing its effectiveness.
Basic conditions: While a base is required to neutralize the 4-piperidone hydrochloride starting material, excessively strong or prolonged basic conditions can lead to side reactions.
Solutions:
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent moisture contamination.[1]
Optimized Base Addition: Use a mild base like triethylamine and add it portion-wise. Stirring for a short period after base addition before adding the Boc-anhydride can be beneficial.[2]
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield.[2]
Problem 2: Formation of multiple products during the key spirocyclization step.
Potential Causes:
Competing reaction pathways: The reaction conditions may favor side reactions, such as intermolecular reactions or rearrangements, over the desired intramolecular spirocyclization.
Stereochemical issues: The formation of diastereomers can complicate the product mixture and purification.[3]
Reagent stoichiometry: Incorrect stoichiometry of the reagents can lead to the formation of byproducts.
Solutions:
Temperature Control: Many spirocyclization reactions are sensitive to temperature. Lowering the temperature can sometimes improve selectivity by favoring the desired kinetic product.[3]
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, the reaction can be performed under high-dilution conditions by slowly adding the substrate to the reaction mixture.
Choice of Catalyst/Reagent: The selection of the appropriate catalyst or reagent is crucial for directing the reaction towards the desired spirocyclic product. Screening different catalysts or reagents may be necessary.[3]
Substrate Modification: In some cases, modifying the substrate by introducing a directing group can enhance the stereoselectivity of the cyclization.[3]
Problem 3: Difficulty in purifying the final hydrochloride salt.
Potential Causes:
Hygroscopic nature of the salt: The hydrochloride salt may be hygroscopic, making it difficult to handle and obtain as a crystalline solid.
Presence of impurities: Impurities from previous steps can co-precipitate with the final product.
Incorrect precipitation/crystallization solvent: The choice of solvent for precipitation or crystallization is critical for obtaining a pure, crystalline product.
Solutions:
Anhydrous Workup: During the final salt formation and isolation, use anhydrous solvents and handle the product under an inert atmosphere to minimize moisture absorption.
Thorough Purification of the Free Base: Ensure the free base (1-thia-7-azaspiro[3.5]nonane) is of high purity before converting it to the hydrochloride salt. This can be achieved by column chromatography or distillation.
Solvent Screening for Crystallization: Experiment with different solvent systems to find the optimal conditions for crystallization. A common method is to dissolve the free base in a solvent like isopropanol or diethyl ether and then add a solution of HCl in the same or a different solvent.[4]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-thia-7-azaspiro[3.5]nonane hydrochloride?
A common and effective approach involves a multi-step synthesis starting from commercially available 4-piperidone. The key steps typically include:
N-Protection: Protection of the piperidine nitrogen, often with a Boc group, to prevent side reactions in subsequent steps.[2][5]
Functionalization at the 4-position: Introduction of a suitable functional group at the 4-position of the piperidone ring to enable the formation of the thietane ring.
Spirocyclization: The key step where the thietane ring is formed, creating the spirocyclic core.
Deprotection and Salt Formation: Removal of the protecting group and subsequent formation of the hydrochloride salt.
Q2: How can I monitor the progress of the reactions effectively?
Thin Layer Chromatography (TLC) is a versatile and rapid technique for monitoring most of the steps in this synthesis. For more volatile or less UV-active compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool. It is crucial to identify a suitable solvent system for TLC that provides good separation of the starting material, product, and any major byproducts.
Q3: What are the critical safety precautions to consider during this synthesis?
Reagent Handling: Many reagents used in this synthesis are hazardous. For example, Boc-anhydride is a lachrymator, and many sulfur-containing reagents have a strong, unpleasant odor and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Quenching: Some reactions, particularly those involving reactive intermediates, may require careful quenching procedures. Always add quenching agents slowly and control the temperature of the reaction mixture.
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: Are there alternative strategies for constructing the azaspiro[3.5]nonane core?
Yes, several other strategies have been reported for the synthesis of azaspiro[3.5]nonane derivatives. These include:
Rhodium-Catalyzed Asymmetric Cyclopropanation: This method can be used to create a spiro[2.5]octane precursor, which can then undergo ring expansion to form the desired 7-azaspiro[3.5]nonane skeleton.[6]
Intramolecular Cyclization: Routes involving the intramolecular cyclization of a diester (Dieckmann condensation) followed by further transformations have also been explored.[1]
N-Acyliminium Spirocyclization: This strategy has been successfully employed for the synthesis of 1-azaspiro[4.5]-7-decen-2-one systems and could potentially be adapted.[7]
The choice of synthetic route will often depend on the desired substitution pattern on the spirocyclic core and the availability of starting materials.
Step1 -> Sol1;
Step2 -> Sol2;
Step3 -> Sol3;
}
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Piperidone
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
4-Piperidone monohydrate hydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N)
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Methanol (anhydrous)
Dichloromethane (DCM)
2M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (NaCl) solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, add triethylamine (1.5 eq) and stir for 5 minutes at room temperature.[2]
Add Boc₂O (1.1 eq) in portions over a 5-minute period, followed by a catalytic amount of DMAP.[2]
Stir the solution at ambient temperature for 16-24 hours, monitoring the reaction by TLC.
Once the reaction is complete, remove the methanol under reduced pressure.
Dissolve the crude residue in dichloromethane.
Wash the organic phase sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone. The product is often a white solid and can be used in the next step without further purification if the purity is high.
Data Summary Table
Step
Key Reagents
Typical Yield
Key Considerations
N-Boc Protection
Boc₂O, Et₃N, DMAP
>95%
Anhydrous conditions, reaction monitoring
Spirocyclization
Varies (e.g., sulfur nucleophile)
50-80%
Temperature control, high dilution
Deprotection/Salt Formation
HCl or TFA
>90%
Anhydrous workup, proper crystallization solvent
References
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (2015).
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015).
Stork, G., & McElvain, S. M. (1946). Piperidine Derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; Synthesis of Ethyl 3-ethyl-4-piperidylacetate (d1-ethyl Cincholoiponate). Journal of the American Chemical Society, 68(6), 1053–1057. [Link]
Jones, G., & Jones, R. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 71-74. [Link]
N-alkylation of 4-piperidone. (2013). Sciencemadness Discussion Board. [Link]
N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. [Link]
Note by the Secretariat on the inclusion of 4-piperidone, 1-boc-4-piperidone and norfentanyl in Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. (2024). United Nations. [Link]
Pantu, P., & Chassaing, S. (2025). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Chemistry – An Asian Journal. [Link]
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]
Al-Ostoot, F. H., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2802. [Link]
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]
Kuntiyong, P., et al. (2022). SYNTHESIS OF 1-AZASPIRO[4.5]-7-DECEN-2-ONE FROM L-ASPARAGINE AND L-ASPARTIC ACID. HETEROCYCLES, 105(1), 486-494. [Link]
Purification challenges of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Technical Support Center: Purification & Handling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Handling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of spirocyclic amines. 1-Thia-7-azaspiro[3.5]nonane hydrochloride presents a unique intersection of structural challenges: the high polarity and basicity of the spiro-piperidine motif (7-aza), coupled with the oxidation susceptibility and inherent ring-strain of the thietane moiety (1-thia).
This guide provides field-proven, mechanistically grounded solutions to troubleshoot your workflows and ensure high-yield, high-purity isolation.
Purification Decision Workflow
Decision-tree workflow for troubleshooting 1-Thia-7-azaspiro[3.5]nonane purification.
Troubleshooting Guide & FAQs
Q1: Why does my 1-Thia-7-azaspiro[3.5]nonane peak exhibit severe tailing and poor recovery on standard normal-phase silica gel?Causality: The secondary amine in the 7-aza (piperidine) ring is highly basic. On standard bare silica, this basic nitrogen acts as a strong hydrogen-bond acceptor and undergoes severe ion-exchange interactions with acidic silanol groups (pKa ~4.5-5.5) on the stationary phase. This causes irreversible adsorption or severe tailing.
Solution: Avoid standard normal-phase silica. The most self-validating approach is Reverse-Phase HPLC (RP-HPLC) using a high-pH mobile phase. By raising the pH above the pKa of the piperidine nitrogen (typically using a pH > 10 buffer like 0.1% NH₄OH), the amine is completely deprotonated. This eliminates secondary silanol interactions and ensures sharp peak symmetry[1].
Q2: I am observing M+16 and M+32 mass adducts during LC-MS analysis. What is causing this degradation, and how do I prevent it?Causality: The sulfur atom in the 4-membered thietane ring (1-thia) is highly susceptible to electrophilic oxidation. Ambient oxygen, or trace peroxides commonly found in aging ethereal solvents (like THF or diethyl ether), readily oxidize the thietane sulfur to a sulfoxide (M+16) and subsequently to a sulfone (M+32)[2][3]. The strain of the 4-membered ring slightly elevates the HOMO of the sulfur lone pairs, increasing its reactivity toward oxidants.
Solution:
Never use uninhibited or aged ethereal solvents for the purification of thietanes.
Degas all chromatography solvents (sparging with Argon or Helium) to remove dissolved oxygen.
Store the purified compound under an inert argon blanket at -20°C.
Q3: The hydrochloride salt of 1-Thia-7-azaspiro[3.5]nonane is highly water-soluble. Standard liquid-liquid extraction (LLE) with NaOH and DCM yields almost no free amine. How can I isolate the free base?Causality: The spirocyclic framework has a very low lipophilicity (low LogP). Even when deprotonated (free-based), the molecule remains highly polar due to the compact spiro structure and the presence of two heteroatoms. This causes it to partition favorably into the aqueous layer rather than the organic layer during LLE.
Solution: Abandon traditional LLE. Instead, utilize the Trichloroacetic Acid (TCA) precipitation and decarboxylation method. TCA forms a highly crystalline, insoluble salt with the amine. Upon gentle heating, the TCA anion decarboxylates into volatile chloroform and CO₂, leaving behind the pure free amine without the need for an aqueous workup[4].
To empirically validate the troubleshooting steps, the following table summarizes the performance of various purification matrices for 1-Thia-7-azaspiro[3.5]nonane.
Purification Method
Stationary Phase
Mobile Phase
Tailing Factor (Tf)
Recovery (%)
S-Oxidation Risk
Standard Flash
Bare Silica (60Å)
DCM / MeOH (9:1)
> 3.5
< 40%
High (if aged solvents)
Amine-Flash
NH₂-Silica
Hexane / EtOAc (1:1)
1.2
85%
Moderate
Low-pH RP-HPLC
C18 (End-capped)
H₂O / MeCN + 0.1% TFA
1.8
75%
Low
High-pH RP-HPLC
C18 (Hybrid Silica)
H₂O / MeCN + 0.1% NH₄OH
1.05
> 95%
Low (if degassed)
Detailed Experimental Protocols
Protocol A: High-pH Reverse-Phase Purification of 1-Thia-7-azaspiro[3.5]nonane
Scientific Grounding: This protocol utilizes a hybrid-silica C18 column designed specifically to withstand high pH. By keeping the mobile phase at pH ~10.5, the spirocyclic amine remains un-ionized, maximizing retention on the hydrophobic C18 phase and preventing silanol-induced tailing[1].
System Preparation: Equip the preparative HPLC with a high-pH tolerant C18 column (e.g., Waters XBridge or Agilent Gemini).
Solvent Preparation:
Mobile Phase A: Optima-grade Water + 0.1% Ammonium Hydroxide (NH₄OH). Sparge with Argon for 15 minutes to remove dissolved O₂.
Mobile Phase B: Optima-grade Acetonitrile + 0.1% NH₄OH. Sparge with Argon for 15 minutes.
Sample Loading: Dissolve the crude 1-Thia-7-azaspiro[3.5]nonane HCl in a minimum volume of 50:50 Water:MeCN. Filter through a 0.22 µm PTFE syringe filter.
Gradient Elution: Run a shallow gradient from 2% B to 40% B over 20 column volumes. The un-ionized free base will elute sharply.
Recovery: Lyophilize the collected fractions immediately to prevent prolonged exposure to aqueous conditions, which can slowly hydrolyze strained ring systems.
Protocol B: Waste-Free Desalting via TCA Decarboxylation
Scientific Grounding: This self-validating protocol bypasses the partition coefficient limitations of highly polar spirocyclic amines. Trichloroacetic acid (TCA) forces the amine out of solution as a salt. Heating triggers the out-of-equilibrium decarboxylation of the trichloroacetate anion, generating CO₂ and CHCl₃, cleanly liberating the free base[4].
Salt Formation: Dissolve 1.0 mmol of the crude amine hydrochloride in 2 mL of anhydrous Acetonitrile. Add 1.05 mmol of Trichloroacetic acid (TCA).
Precipitation: Stir at 0°C for 30 minutes. The TCA-amine salt will precipitate out of the solution. Centrifuge and decant the supernatant to remove soluble impurities.
Decarboxylation: Transfer the isolated TCA-amine salt to a dry Schlenk flask. Heat gently to 80°C under a steady stream of Argon.
Volatile Removal: Maintain heating for 20 minutes. The TCA anion will decarboxylate. The generated chloroform (CHCl₃) and carbon dioxide (CO₂) will vent out of the system.
Isolation: Cool the flask to room temperature. The remaining residue is the analytically pure 1-Thia-7-azaspiro[3.5]nonane free base. Store immediately at -20°C under Argon.
Technical Support Center: Stability of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Here, we address common questions and challenges related t...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Here, we address common questions and challenges related to its stability in solution, providing troubleshooting strategies and foundational knowledge to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Thia-7-azaspiro[3.5]nonane hydrochloride and what are its key structural features?
A1: 1-Thia-7-azaspiro[3.5]nonane hydrochloride is a spirocyclic heterocyclic compound. Its structure features a central carbon atom shared by two rings: a four-membered thietane ring (containing a sulfur atom) and a six-membered piperidine ring (containing a nitrogen atom). The nitrogen atom is protonated and paired with a chloride ion, forming the hydrochloride salt. This salt form generally enhances water solubility and stability in the solid state.
Diagram: Structure of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Caption: Structure of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Q2: What are the primary factors that can influence the stability of 1-Thia-7-azaspiro[3.5]nonane hydrochloride in solution?
A2: The stability of this compound in solution is primarily influenced by:
pH: The pH of the solution can significantly impact the compound's stability. The secondary amine is protonated at acidic pH, which can affect its reactivity. The thioether (sulfide) group can be susceptible to oxidation.
Temperature: Elevated temperatures can accelerate degradation processes.
Solvent: The choice of solvent can affect solubility and the rate of degradation. Protic solvents, like water and alcohols, may participate in degradation reactions.
Presence of Oxidizing Agents: The thioether moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.
Light Exposure: Photodegradation can occur, especially if the molecule has chromophores that absorb UV or visible light.
Q3: What are the potential degradation pathways for 1-Thia-7-azaspiro[3.5]nonane hydrochloride?
A3: While specific degradation pathways for this molecule are not extensively documented in the literature, we can predict potential routes based on its functional groups:
Oxidation of the Thioether: The sulfur atom in the thietane ring is a likely site for oxidation. This can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common degradation pathway for molecules containing thioether linkages.
Ring Opening of the Thietane Ring: Thietane rings can be susceptible to ring-opening reactions, especially under harsh acidic or basic conditions or in the presence of nucleophiles.
N-Dealkylation or Hofmann Elimination: Although less common for secondary amines within a ring, under certain strenuous conditions, reactions involving the nitrogen atom could occur.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Troubleshooting Guide
Scenario 1: Unexpected Peaks in HPLC Analysis After Sample Preparation
Question: I've prepared a solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride in my mobile phase for HPLC analysis, and I'm seeing unexpected peaks even in a freshly prepared sample. What could be the cause?
Answer:
This issue often points to on-column degradation or interaction with the mobile phase. Consider the following:
Mobile Phase pH: If your mobile phase is significantly basic, it could be causing on-column degradation. The free base form of the amine may be less stable. Try adjusting the pH of your mobile phase to a more acidic or neutral range (e.g., pH 3-7).
Solvent Reactivity: Certain solvents, especially under elevated temperatures, can react with your compound. For instance, methanol could potentially act as a nucleophile. If you suspect solvent reactivity, try preparing your sample in a more inert solvent like acetonitrile and water.
Metal Contamination: Metal ions in your HPLC system (e.g., from stainless steel frits or tubing) can sometimes catalyze degradation, particularly oxidation. Using a mobile phase with a chelating agent like EDTA (at a low concentration) can help mitigate this.
Scenario 2: Low Assay Values and Increasing Impurity Levels Over Time in a Stability Study
Question: I am conducting a stability study of 1-Thia-7-azaspiro[3.5]nonane hydrochloride in an aqueous buffer at pH 7.4 and 40°C. I'm observing a steady decrease in the main peak area and a corresponding increase in a new, more polar peak. What is the likely cause and how can I investigate it further?
Answer:
This observation is indicative of degradation. The formation of a more polar impurity suggests the introduction of a polar functional group.
Likely Cause: The most probable cause is the oxidation of the thioether to a sulfoxide. Sulfoxides are significantly more polar than their corresponding sulfides, which would explain the earlier elution time on a reverse-phase HPLC column.
Investigative Steps:
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The sulfoxide degradant should have a molecular weight that is 16 Da higher than the parent compound. A further oxidation product, the sulfone, would be 32 Da higher.
Forced Oxidation Study: To confirm this hypothesis, intentionally degrade a sample of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). Compare the retention time of the degradant formed in your forced oxidation study with the impurity observed in your stability study. They should match if oxidation is the degradation pathway.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to understanding the stability of 1-Thia-7-azaspiro[3.5]nonane hydrochloride under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants.[1][2]
Materials:
1-Thia-7-azaspiro[3.5]nonane hydrochloride
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3%
High-purity water
Acetonitrile or Methanol (HPLC grade)
pH meter
Heating block or water bath
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M HCl.
Incubate at 60°C for 24 hours.
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
If no degradation is observed, repeat with 1 M HCl.
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M NaOH.
Incubate at 60°C for 24 hours.
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
If no degradation is observed, repeat with 1 M NaOH.
Oxidative Degradation:
Mix equal volumes of the stock solution and 3% H₂O₂.
Keep at room temperature and protect from light for 24 hours.
At various time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation:
Place a solid sample of the compound in an oven at 80°C for 48 hours.
At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
Photodegradation:
Expose a solution of the compound to a light source according to ICH Q1B guidelines.
Simultaneously, keep a control sample in the dark.
Analyze both samples by HPLC at various time points.
Data Analysis:
For each condition, calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control sample.
Identify and quantify any major degradation products.
Table 1: Example Data from a Forced Degradation Study
Stress Condition
Duration (hours)
Temperature (°C)
% Degradation
Major Degradant Retention Time (min)
0.1 M HCl
24
60
< 2%
-
0.1 M NaOH
24
60
5.2%
3.8
3% H₂O₂
8
25
15.7%
4.1
Thermal (Solid)
48
80
< 1%
-
Photostability
24
25
3.1%
5.2
Protocol 2: HPLC Method for Stability Indicating Analysis
A robust, stability-indicating HPLC method is crucial for accurately quantifying 1-Thia-7-azaspiro[3.5]nonane hydrochloride and its degradation products.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-17 min: 95% B
17-18 min: 95% to 5% B
18-20 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 210 nm (or as determined by UV scan)
Injection Volume: 10 µL
Note: This is a starting point. The method may need to be optimized to achieve adequate separation of all degradation products from the parent peak and from each other.
References
NextSDS. (n.d.). 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information.
Patel, Y. P., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chemical and Pharmaceutical Sciences, 5(4), 193-198.
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
Sharma, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 11(5), 1-8.
ResearchGate. (n.d.). The proposed degradation pathways of AZ under stress storage conditions....
Benchchem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
NextSDS. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information.
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
RSC Publishing. (2010, January 15). Analytical Methods.
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
OPUS. (2025, August 28). Analytical Methods.
Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
AK Scientific, Inc. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.
Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 7(1), 107.
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
MDPI. (2022, August 11). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties.
PubMed. (2025, April 29). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
Master Organic Chemistry. (2024, August 20). Master Organic Chemistry - An Online Organic Chemistry Resource.
Technical Support Center: Synthesis of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride
Welcome to the technical support center for the synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. 1-Thia-7-azaspiro[3.5]nonane is a crucial building block in medicinal chemistry, but its synthesis can be accompanied by specific challenges, primarily the formation of unwanted side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome these synthetic hurdles. Our focus is on the mechanistic reasoning behind each issue and providing robust, field-proven protocols to ensure the successful synthesis of your target compound with high purity and yield.
Ideal Synthetic Pathway
The most common and effective route to 1-Thia-7-azaspiro[3.5]nonane involves the nucleophilic substitution of a suitable piperidine-based electrophile with a thietane-based nucleophile. The subsequent deprotection and salt formation yield the final product.
Caption: Ideal two-step synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Troubleshooting Guide: Overcoming Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation and a detailed protocol for mitigation.
Question 1: During the spirocyclization step, my yield is low, and I'm observing significant amounts of a dialkylated thietane byproduct. What is causing this and how can I prevent it?
Answer:
This is a classic issue of over-alkylation. The secondary amine of the desired spirocyclic product, even when Boc-protected, can sometimes compete with the starting thietan-3-amine as a nucleophile, reacting with another molecule of N-Boc-4-iodopiperidine. This is particularly problematic if the reaction is run at high concentrations or for extended periods.
Mechanistic Cause: The nitrogen of the newly formed spirocycle can attack a second molecule of the piperidine electrophile, leading to a quaternary ammonium salt or a complex mixture.
Mitigation Strategies & Protocol:
Control Stoichiometry: Use a slight excess of the thietan-3-amine nucleophile relative to the N-Boc-4-iodopiperidine electrophile. This ensures the electrophile is consumed before it can react with the product.
Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Elevated temperatures can accelerate the rate of the side reaction.
Choice of Base: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to facilitate the reaction but minimizes side reactions compared to strong organic bases.
Optimized Protocol for Spirocyclization:
To a solution of Thietan-3-amine (1.2 equivalents) in anhydrous Dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
Add a solution of N-Boc-4-iodopiperidine (1.0 equivalent) in DMF dropwise over 30 minutes.[1][2][3]
Heat the reaction mixture to 70 °C and monitor the reaction progress by TLC or LC-MS.
Upon consumption of the N-Boc-4-iodopiperidine (typically 4-6 hours), cool the reaction to room temperature.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 2: My final product is contaminated with sulfoxide and sulfone impurities. How can I avoid their formation and remove them?
Answer:
The thioether in the thietane ring is susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to air and certain reagents.[4][5][6] The primary oxidation products are the corresponding sulfoxide and, under more aggressive conditions, the sulfone.
Mechanistic Cause: The lone pairs on the sulfur atom can be attacked by electrophilic oxygen sources (peroxides, or even atmospheric oxygen over time), leading to the formation of S=O (sulfoxide) and O=S=O (sulfone) bonds.[4] This oxidation changes the polarity and physicochemical properties of the molecule.[7]
Mitigation Strategies & Protocol:
Inert Atmosphere: Perform the synthesis and work-up under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
Avoid Oxidizing Agents: Be mindful of all reagents used. Avoid peroxide-forming solvents (like old THF or ether) and ensure reagents are free from oxidizing contaminants.
Purification: If oxidation occurs, the more polar sulfoxide and sulfone byproducts can typically be separated from the desired thioether by silica gel column chromatography. A less polar eluent system will elute the desired product first.
Purification Protocol for Removing Oxidized Impurities:
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
Adsorb the material onto a small amount of silica gel.
Perform column chromatography using a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).
Monitor the fractions by TLC, staining with potassium permanganate (the thioether will show up as a yellow spot on a purple background, while the sulfoxide/sulfone will not react as readily).
Combine the pure fractions containing the desired 1-Thia-7-azaspiro[3.5]nonane product and concentrate under reduced pressure.
Question 3: I am observing ring-opening of the thietane during the reaction. What conditions lead to this, and how can it be prevented?
Answer:
The thietane ring, being a strained four-membered ring, is susceptible to nucleophilic or electrophilic ring-opening reactions under certain conditions.[8][9][10] This can lead to the formation of linear sulfur-containing byproducts, significantly reducing the yield of the desired spirocycle.
Mechanistic Cause: Strong nucleophiles can attack one of the carbon atoms of the thietane ring, leading to cleavage of a C-S bond.[8] Similarly, strong acids can protonate the sulfur atom, activating the ring for nucleophilic attack.[11]
Mitigation Strategies & Protocol:
Control of Basicity/Acidity: Avoid using overly strong bases (e.g., organolithiums) or strong acids during the spirocyclization and work-up steps. The use of a moderately strong inorganic base like K₂CO₃ is ideal.
Temperature Management: High reaction temperatures can provide the activation energy needed for ring-opening. Maintain the recommended temperature range.
Nucleophile Choice: While thietan-3-amine is the intended nucleophile, ensure that other strong nucleophiles are not present in the reaction mixture.
Visualizing Competing Pathways
The following diagram illustrates the desired reaction pathway versus the common side reactions discussed.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS No. 2567497-57-6). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when using this novel spirocyclic compound in cell-based assays. Given the limited publicly available data on this specific molecule, this document integrates established principles of small molecule handling and cell culture with data from structurally related compounds to provide a robust framework for your experiments.
This section addresses the most common initial questions regarding the physical handling, storage, and preparation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Q1: How should I prepare a stock solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride?
A1: Proper stock solution preparation is critical for reproducible results. The hydrochloride salt form suggests potential solubility in aqueous solutions, but using an organic solvent is standard practice for achieving a high-concentration, stable stock.
Recommended Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most cell-based assays.[1][2]
Alternative Solvents: If DMSO is incompatible with your assay, sterile deionized water or PBS can be tested. As a hydrochloride salt, its aqueous solubility may be higher than its freebase form. However, aqueous stocks are generally less stable long-term.[3]
Concentration: We recommend preparing a high-concentration stock, typically 10-20 mM. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced toxicity.[4] The final concentration of DMSO in your culture medium should ideally be below 0.1% and must not exceed 0.5% to avoid cytotoxic effects.[1][4]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Pre-Weighing (for >10 mg): If you have a larger quantity, accurately weigh the required amount of compound in a chemical fume hood using appropriate personal protective equipment (PPE).[4] For smaller, pre-aliquoted vials (≤10 mg), proceed to the next step.
Direct Vial Reconstitution (for ≤10 mg): Add the calculated volume of anhydrous DMSO directly to the manufacturer's vial to ensure all the compound, which may be a thin film coating the glass, is dissolved.[1]
Solubilization: Vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if particulates are visible.[5] Ensure the compound is fully dissolved before storage.
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability.
Q2: The vial appears empty. Is there any product inside?
A2: Yes, this is a common observation. Small molecule compounds, especially when supplied in milligram or sub-milligram quantities, can form a very thin, static film on the vial's surface or cap, making them difficult to see.[1] Always proceed with reconstitution by adding the solvent directly to the vial as described in Protocol 1.
Q3: What are the recommended storage conditions?
A3: Storage conditions are critical for maintaining compound integrity.
Aliquot to avoid freeze-thaw cycles. Use tightly sealed, low-retention vials.[1]
Aqueous Solution
2-8°C
≤ 24 hours
Not recommended for storage due to lower stability. Prepare fresh before use.[7]
Section 2: Troubleshooting Guides for Cell-Based Assays
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: Precipitation or Cloudiness in Culture Medium
Symptom: Upon adding the working solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride to your cell culture medium, you observe a precipitate, cloudiness, or crystal formation.
Causality: This is almost always a solubility issue. While a compound may be soluble in a high-concentration DMSO stock, its solubility can drop dramatically when diluted into the complex, aqueous, and protein-rich environment of cell culture medium. This can lead to inaccurate dosing and non-specific cytotoxicity from precipitated compound.[5][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solution Protocol 2: Improving Compound Dispersion in Media
Equilibrate Media: Ensure your complete cell culture medium is pre-warmed to 37°C.[4]
Intermediate Dilution: Instead of adding the DMSO stock directly into your final large volume of media, first perform an intermediate dilution. Pipette the required stock volume into a smaller tube (e.g., a 1.5 mL microfuge tube).
Stepwise Addition: Add a small volume (e.g., 200-500 µL) of the pre-warmed media to the DMSO stock. Immediately and gently vortex or flick the tube to mix. This creates an intermediate solution where the compound is less likely to crash out.[4]
Final Dilution: Quickly transfer this intermediate solution into the bulk of your pre-warmed media while gently swirling the flask or tube. This rapid dispersion helps maintain solubility.
Visual Inspection: Visually inspect the final treatment medium against a light source for any signs of precipitation before adding it to your cells.
Issue 2: Inconsistent Results or Loss of Activity
Symptom: You observe high variability between replicate wells, or the compound's effect diminishes in longer-term assays (e.g., 48-72 hours).
Causality: This often points to compound instability in the culture medium.[5] Small molecules can be metabolized by cells, be sensitive to the pH of the media (typically 7.2-7.4), or bind to components in fetal bovine serum (FBS), reducing the effective concentration over time. Inconsistent cell handling and health are also major sources of variability.[8]
Experimental Workflow for Assessing Stability:
Caption: Workflow for assessing compound stability in culture media.
Preventative Measures & Solutions:
Assess Stability: Perform a stability study as outlined in the workflow above. If the compound degrades significantly within your experimental timeframe, consider replenishing the media with fresh compound at intermediate time points.
Standardize Cell Culture:
Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses.[9]
Seeding Density: Ensure cells are seeded at a density that keeps them in the exponential growth phase throughout the experiment. Over-confluence or sparse cultures can lead to variable results.[8][10]
Edge Effects: Avoid using the outer wells of microplates for treatment groups, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[8]
Issue 3: Unexpected or High Cytotoxicity
Symptom: The compound causes significant cell death even at concentrations where specific activity is expected to be low.
Causality: While this could be potent on-target activity, it may also indicate off-target toxicity, a common challenge with novel compounds.[11] Additionally, factors like solvent toxicity or a pH shift in the medium can contribute. The hydrochloride moiety can slightly acidify the medium upon addition of a high concentration of the compound.
Vehicle Control: Treat cells with the highest volume of DMSO (or other solvent) used in your experiment. This is essential to rule out solvent-induced cytotoxicity.[4]
Untreated Control: Cells treated with media alone serve as your baseline for 100% viability.
Perform a Wide Dose-Response: Test the compound over a broad range of concentrations (e.g., from 1 nM to 100 µM) to determine the EC50 (or GI50) value for cytotoxicity.
Check Media pH: For the highest concentration used, add the compound to a small volume of phenol red-containing media and observe any immediate color change from red/orange toward yellow, which would indicate acidification. If a significant shift occurs, consider buffering your media with HEPES or using a lower stock concentration.[12]
Consider Off-Target Effects: Spirocyclic scaffolds, while offering beneficial 3D-dimensionality, can interact with multiple targets.[13] If cytotoxicity does not correlate with the expected on-target effect (if known), the compound may be acting via an alternative mechanism.[11]
Example Dose-Response Cytotoxicity Data:
Concentration (µM)
% Viability (Mean)
Std. Deviation
0 (Untreated)
100.0
4.5
0.1 (Vehicle)
98.5
5.1
0.1
95.3
6.2
1
88.1
7.8
10
52.4
9.1
50
15.7
4.3
100
5.2
2.1
Section 3: Advanced Mechanistic Considerations
Q4: My assay is for a specific kinase pathway. How can I begin to investigate if 1-Thia-7-azaspiro[3.5]nonane hydrochloride is acting on-target?
A4: This is a crucial question in drug development. While a full deconvolution is complex, several initial steps can provide strong evidence. The general approach for related azaspiro-compounds has been to measure direct engagement with the purified target protein and then correlate this with cellular pathway modulation.[14][15]
Caption: Hypothetical signaling pathway for a Gαs-coupled GPCR agonist.
Investigative Steps:
Biochemical Assay: If you have access to the purified target protein (e.g., your kinase of interest), perform a direct binding or enzymatic inhibition assay. This confirms if the compound physically interacts with the target.
Target Engagement Assay: In cells, use techniques like Western Blotting to check the phosphorylation status of a known downstream substrate of your target kinase. A true on-target effect should show a dose-dependent change in the phosphorylation of this substrate.
Rescue/Overexpression Experiments: If possible, transfect cells to overexpress the target kinase. An on-target inhibitor might require a higher concentration to achieve the same effect in these cells. Conversely, using CRISPR to knock out the target should render the cells resistant to the compound's effects.[11] This is a gold-standard method for validating the mechanism of action.
This guide provides a foundational framework for successfully incorporating 1-Thia-7-azaspiro[3.5]nonane hydrochloride into your research. By applying these principles of careful preparation, systematic troubleshooting, and rigorous validation, you can generate reliable and reproducible data.
References
NextSDS. (n.d.). 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Retrieved from [Link]
ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]
MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]
Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
National Center for Biotechnology Information. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Retrieved from [Link]
Technical Support Center: 1-Thia-7-azaspiro[3.5]nonane Hydrochloride
Welcome to the technical support and troubleshooting center for 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As a highly valuable sp3-carbon-rich bioisostere frequently utilized in the development of novel therapeutics (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As a highly valuable sp3-carbon-rich bioisostere frequently utilized in the development of novel therapeutics (such as allosteric SHP2 inhibitors), this spirocyclic building block offers superior physicochemical properties. However, its unique fused thietane-piperidine architecture introduces specific thermodynamic and kinetic vulnerabilities during synthesis, storage, and biological evaluation.
This guide provides researchers and drug development professionals with field-proven insights into the mechanistic causality of its degradation, alongside self-validating protocols to troubleshoot and mitigate these issues.
Mechanistic Causality of Degradation Pathways
To effectively troubleshoot degradation, one must understand the fundamental physical chemistry of the spirocycle. The degradation of 1-thia-7-azaspiro[3.5]nonane hydrochloride is driven by three primary mechanisms:
Thermodynamic Ring Strain: The 4-membered thietane ring possesses a remarkably high strain energy of approximately 22.2 kcal/mol (significantly higher than its 3-membered thiirane counterpart at 19.1 kcal/mol) 1. This inherent tension makes the ring highly susceptible to nucleophilic or electrophilic ring-opening.
Sulfur Nucleophilicity: The sulfur atom within the thietane ring is electron-rich and readily undergoes S-oxidation to form sulfoxides and cyclic sulfones when exposed to atmospheric oxygen or reactive oxygen species (ROS) 2.
Oxidative C-N Cleavage: In biological matrices, the piperidine ring is vulnerable to cytochrome P450-mediated oxidative deamination. This initiates C-N bond cleavage, leading to the formation of acyclic amino acids and diacids (e.g., glutaric acid derivatives) 3.
Mechanistic degradation pathways of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Troubleshooting Guides & FAQs
Q: Why am I observing a +16 Da or +32 Da mass shift in my LC-MS analysis after storing the compound in solution?A: This is the hallmark of S-oxidation. The sulfur atom in the thietane ring is readily oxidized by dissolved atmospheric oxygen or trace peroxides commonly found in aged ethereal solvents (like THF or diethyl ether) to form thietane-1-oxide (+16 Da) and eventually the cyclic sulfone, thietane-1,1-dioxide (+32 Da) 2.
Troubleshooting Action: Degas your reaction solvents, backfill storage vials with argon, and store stock solutions at -20°C. Avoid using uninhibited THF.
Q: My reaction yields drop significantly when performing basic workups (pH > 10). What is the mechanism of this loss?A: The high ring strain (22.2 kcal/mol) of the thietane ring makes it highly susceptible to nucleophilic attack 1. Under strongly basic conditions, hydroxide ions can attack the spiro carbon or adjacent carbons, leading to irreversible ring-opening. This forms water-soluble acyclic thiols or thioethers, which partition into the aqueous phase and are lost during extraction.
Troubleshooting Action: Maintain your workup pH between 4 and 8. If basification is required to free-base the piperidine nitrogen, use mild bases like saturated NaHCO3 rather than NaOH.
Q: In my in vitro microsomal stability assays, the parent compound disappears rapidly, but I don't see S-oxidation products. Where is it going?A: In biological matrices, the piperidine ring is prone to cytochrome P450-mediated oxidative deamination. This initiates C-N bond cleavage, leading to the formation of 5-aminovaleric acid derivatives, which are subsequently oxidized to glutaric acid derivatives 3.
Troubleshooting Action: You must monitor for these ring-opened diacid metabolites using targeted MRM (Multiple Reaction Monitoring) transitions in your mass spectrometer, as they will not appear at the parent mass.
Troubleshooting workflow for identifying and mitigating spirocycle degradation.
Quantitative Degradation Data
Use the following table to rapidly cross-reference observed analytical deviations with their corresponding degradation pathways.
Degradation Pathway
Mass Shift (ΔDa)
Primary Trigger
Kinetic Susceptibility
Preventive Measure
S-Oxidation (Sulfoxide)
+15.99
Atmospheric O2, ROS
High
Argon backfilling, -20°C storage
S-Oxidation (Sulfone)
+31.99
Strong oxidants (e.g., m-CPBA)
Moderate
Avoid peroxide-forming solvents
Thietane Ring Opening
Variable (+H2O, +Nu)
pH > 10, Strong nucleophiles
Moderate
Maintain pH 4-8 during workup
Piperidine C-N Cleavage
-NH3, +O (Variable)
CYP450 enzymes (biological)
High (Metabolic)
Steric blocking of α-carbons
Self-Validating Experimental Protocols
To ensure trustworthiness in your analytical reporting, you must validate your degradation impurities. The following protocols are designed as self-validating systems, utilizing internal controls to confirm mechanistic hypotheses.
Protocol A: Self-Validating S-Oxidation Standard Generation
To definitively identify whether an unknown impurity is an S-oxidation degradation product, synthesize a reference standard of the thietane-1,1-dioxide using a controlled oxidation 2. This acts as a self-validating control for your LC-MS methods.
Step 1: Dissolve 10 mg of 1-thia-7-azaspiro[3.5]nonane HCl in 1 mL of anhydrous dichloromethane (DCM). (Causality: DCM is chosen because it does not participate in peroxide formation and effectively solubilizes the intermediate without triggering ring-opening).
Step 2: Cool the solution to 0°C in an ice bath and add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA). (Causality: The stoichiometric excess ensures complete conversion past the transient sulfoxide directly to the stable sulfone, providing a single, clean +32 Da reference peak).
Step 3: Stir for 2 hours, then quench with 1 mL of saturated aqueous sodium sulfite. (Causality: Sodium sulfite neutralizes unreacted peroxides immediately, preventing the over-oxidation of the piperidine nitrogen into an N-oxide).
Step 4: Extract the organic layer, dry over MgSO4, and analyze via LC-MS. The retention time and MS/MS fragmentation of this synthesized standard must perfectly match your unknown +32 Da degradation impurity to validate the degradation pathway.
Protocol B: Forced Degradation Profiling (pH and Oxidative Stress)
Determine the exact environmental boundaries of your specific batch to prevent downstream assay failure.
Step 1: Prepare 1 mM stock solutions of the HCl salt in three distinct buffers: pH 2 (0.1 M HCl), pH 7.4 (PBS), and pH 12 (0.1 M NaOH).
Step 2: Spike a parallel pH 7.4 sample with 0.3% H2O2 to simulate extreme oxidative stress.
Step 3: Incubate all samples at 40°C for 48 hours. (Causality: Elevated temperature accelerates the kinetic ring-opening of the strained thietane, compressing a degradation timeline that might take months at room temperature into a measurable 48-hour window).
Step 4: Quench the pH extremes to neutral (pH 7) using appropriate counter-buffers immediately upon removal from the incubator. (Causality: This prevents continued degradation during the LC-MS autosampler injection cycle, which would skew quantitative results).
Step 5: Quantify the remaining parent compound against a time-zero internal standard to determine the specific vulnerabilities of your batch.
References
Product Subclass 1: Thietanes and Derivatives
Source: Thieme-Connect
URL:[Link]
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Source: National Institutes of Health (PMC)
URL:[Link]
Scaling up the synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Welcome to the Technical Support Center for the scale-up synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As spirocyclic scaffolds increasingly replace traditional flat heterocycles (like morpholines and piperid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As spirocyclic scaffolds increasingly replace traditional flat heterocycles (like morpholines and piperidines) in drug discovery to improve metabolic stability and three-dimensional chemical space exploration, the demand for scalable thietane-piperidine spirocycles has surged[1].
However, constructing the strained 4-membered thietane ring on a piperidine core presents unique thermodynamic and kinetic challenges. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure high-yielding, reproducible scale-up.
I. Synthetic Strategy & Process Flow
The most robust and scalable route to 1-thia-7-azaspiro[3.5]nonane avoids photochemical [2+2] cycloadditions (which scale poorly) and instead utilizes a thiirane ring-expansion strategy [2][3]. The sequence begins with the thionation of N-Boc-piperidin-4-one, followed by Corey-Chaykovsky cyclization to a spiro-thiirane, nucleophilic ring expansion to the thietane, and finally, anhydrous deprotection.
Caption: Four-step scalable synthetic workflow for 1-thia-7-azaspiro[3.5]nonane hydrochloride.
II. Quantitative Process Parameters
To maintain process mass intensity (PMI) and safety on a multigram to kilogram scale, adhere to the validated parameters in the table below.
Step
Transformation
Reagents & Solvent
Temp (°C)
Target Yield
Key Impurity to Monitor
1
Thionation
Lawesson's Reagent, Toluene
80–90
85–90%
Unreacted ketone
2
Thiirane Formation
Me₃S(O)I, NaH, DMSO/THF
0 to 25
75–80%
Epoxide (oxa-spirocycle)
3
Ring Expansion
Me₃S(O)I, NaH, DMSO
50–60
60–65%
Polymeric sulfur species
4
Boc Deprotection
4M HCl in Dioxane, DCM
0 to 10
92–95%
Ring-opened aliphatic thiol
III. Troubleshooting Guides & FAQs
Q1: My thionation (Step 1) with Lawesson's reagent is stalling, and I cannot remove the phosphorus byproducts during scale-up. What is the solution?A1: Lawesson's reagent converts the ketone to a thione, driven by the thermodynamic stability of the P=O bonds formed. Stalling is almost exclusively caused by adventitious water hydrolyzing the reagent. Ensure strictly anhydrous toluene is used.
Workup Fix: On a large scale, removing anisylthioxophosphine sulfide derivatives via chromatography is highly inefficient. Instead, quench the reaction with saturated aqueous NaHCO₃ to hydrolyze residual Lawesson's reagent into water-soluble phosphonates. Pass the organic layer through a short plug of neutral alumina (not silica, which can degrade the thione) to trap residual polar phosphorus salts before proceeding.
Q2: During the Corey-Chaykovsky thiirane formation (Step 2), I am isolating a significant amount of an epoxide byproduct. How do I shift the selectivity?A2: The reaction of the thione with dimethyloxosulfonium methylide yields the desired thiirane. However, if your starting material contains unreacted ketone from Step 1, or if oxygen exposure has oxidized the thione back to the ketone, the ylide will rapidly attack the C=O bond to form 1-oxa-6-azaspiro[4]octane (the epoxide)[1].
Prevention: Rigorously purify the thione and store it under Argon. Degas your DMSO/THF solvent mixture prior to ylide generation to prevent in-situ oxidation.
Q3: The ring expansion of the thiirane to the thietane (Step 3) is low-yielding and produces a gummy, insoluble material. What is the mechanistic cause?A3: This is the most critical and sensitive step of the synthesis. Thietanes are synthesized from thiiranes via nucleophilic ring expansion using dimethyloxosulfonium methylide[2][3]. The ylide attacks the less hindered carbon of the thiirane, forming a betaine intermediate that undergoes intramolecular displacement of DMSO.
The Issue: If the reaction concentration is too high, intermolecular reactions between the betaine and other thiirane molecules dominate, leading to the gummy polymeric thioethers you observed.
Solution: Run the reaction at high dilution (0.05 M to 0.1 M) in anhydrous DMSO. Strictly control the internal temperature at 50 °C; exceeding 65 °C induces thermal polymerization of the thiirane.
Caption: Mechanism of thiirane ring expansion to thietane via dimethyloxosulfonium methylide.
Q4: During Boc deprotection with HCl (Step 4), my thietane ring is opening. How do I prevent this degradation?A4: Thietanes are strained 4-membered rings (ring strain ~19 kcal/mol). They are highly susceptible to nucleophilic attack, particularly when the sulfur atom is protonated by a strong acid. If you use aqueous HCl (e.g., concentrated hydrochloric acid) or elevated temperatures, the chloride ion or water will attack the protonated thietane, yielding a ring-opened 3-chloro-1-propanethiol derivative.
Solution: You must use strictly anhydrous conditions. Utilize 4M HCl in dioxane at 0–10 °C. The lack of an aqueous phase and the low nucleophilicity of the solvent system prevent ring opening, allowing the intact 1-thia-7-azaspiro[3.5]nonane hydrochloride salt to precipitate safely[5].
IV. Validated Experimental Protocols
Protocol A: Synthesis of N-Boc-1-thia-7-azaspiro[3.5]nonane (Ring Expansion)
This protocol utilizes a self-validating gas-evolution check to ensure active ylide generation.
Ylide Generation: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an Argon inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the solvent via syringe.
Add anhydrous DMSO (to achieve 0.5 M based on NaH) and cool the suspension to 10 °C using an ice-water bath.
Add Trimethylsulfoxonium iodide (1.5 eq) in small portions over 15 minutes.
Self-Validation Check: Observe the reaction. Vigorous hydrogen gas evolution must occur. Stir the mixture at room temperature until gas evolution completely ceases (approximately 1 hour), yielding a clear, pale-yellow solution of dimethyloxosulfonium methylide.
Cyclization: Dilute the ylide solution with anhydrous THF to achieve a final reaction concentration of 0.1 M.
Slowly add a solution of 1-thia-7-azaspiro[4]octane (1.0 eq) in THF dropwise over 30 minutes to prevent localized high concentrations.
Warm the reaction mixture to 50 °C and stir for 12 hours. Monitor the consumption of the thiirane via LC-MS.
Workup: Cool the mixture to 0 °C and quench carefully with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove DMSO. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the target thietane.
Protocol B: Deprotection to 1-Thia-7-azaspiro[3.5]nonane hydrochloride
Preparation: Dissolve the purified N-Boc-1-thia-7-azaspiro[3.5]nonane in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Cool the solution to 0 °C using an ice bath.
Deprotection: Add 4M HCl in Dioxane (5.0 eq) dropwise over 10 minutes.
Maintain the reaction temperature strictly between 0–10 °C and stir for 4 hours. Do not apply heat. A white precipitate will gradually form as the hydrochloride salt is generated and drops out of the DCM/Dioxane solution.
Isolation: Filter the resulting suspension rapidly under a blanket of nitrogen (the salt can be mildly hygroscopic). Wash the filter cake generously with cold, anhydrous diethyl ether to remove cleaved Boc byproducts (isobutylene/t-butanol) and residual dioxane.
Dry the solid under high vacuum at room temperature for 12 hours to yield 1-thia-7-azaspiro[3.5]nonane hydrochloride as a pure white powder.
V. References
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Chemical Reviews - ACS Publications
URL:[Link][1]
Thietanes and Thietes: Fused and Spiro-Ring Derivatives
ResearchGate / Comprehensive Heterocyclic Chemistry
URL:[Link][2]
Recent synthesis of thietanes
Beilstein Journal of Organic Chemistry (PMC - NIH)
URL:[Link][3]
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines
ACS Omega
URL:[Link][5]
Navigating the Spirocyclic Landscape: A Comparative Guide to 1-Thia-7-azaspiro[3.5]nonane Hydrochloride and Other Azaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Azaspiro-based Scaffolds in Medicinal Chemistry The quest for novel molecular architectures that can unlock new therapeutic possibi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Azaspiro-based Scaffolds in Medicinal Chemistry
The quest for novel molecular architectures that can unlock new therapeutic possibilities has led medicinal chemists to explore the three-dimensional realm of spirocyclic compounds. These unique structures, characterized by two rings sharing a single carbon atom, offer a departure from the "flatland" of traditional aromatic systems, providing rigid frameworks that can enhance target specificity and improve pharmacokinetic properties. Among these, azaspirocycles, which incorporate one or more nitrogen atoms, have garnered significant attention. This guide provides a comprehensive comparison of 1-Thia-7-azaspiro[3.5]nonane hydrochloride with other notable azaspiro compounds, offering insights into their synthesis, physicochemical properties, and biological performance, supported by available experimental data.
The Emerging Prominence of Azaspiro Scaffolds
The introduction of a spirocyclic motif into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent rigidity of the spirocyclic core helps to pre-organize the molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity. Furthermore, the three-dimensional nature of these scaffolds can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability when compared to their non-spirocyclic counterparts[1].
This guide will focus on a comparative analysis of several key azaspirocyclic systems, with a primary focus on the thia-azaspiro[3.5]nonane framework and its standing among other prominent azaspirocycles like diazaspiro[3.5]nonanes and parent azaspiro[3.5]nonanes.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its drug-likeness. While direct, head-to-head experimental data for a wide range of azaspiro parent scaffolds is limited in the public domain, we can draw valuable comparisons from studies on their derivatives and from computational predictions.
The inclusion of a sulfur atom in the thia-azaspiro scaffolds significantly increases the topological polar surface area (TPSA) compared to the parent azaspiro[3.5]nonane. This may influence properties such as cell permeability and aqueous solubility.
While experimental data is needed for a definitive comparison, the predicted LogP of 7-thia-1-azaspiro[3.5]nonane is notably lower than that of 7-azaspiro[3.5]nonane, suggesting potentially higher hydrophilicity[3][4].
The complexity of the thia-azaspiro compounds is slightly higher than that of the parent azaspiro[3.5]nonane, reflecting the introduction of the heteroatom[2][3].
Synthesis of Azaspiro Scaffolds: Building the Core
The synthetic accessibility of a scaffold is a crucial factor in its adoption in drug discovery programs. Various strategies have been developed for the construction of azaspirocyclic cores.
General Synthetic Workflow for Azaspiro Compounds
A generalized workflow for the synthesis and derivatization of azaspirocyclic scaffolds is depicted below. This typically involves the construction of the spirocyclic core, followed by functionalization to explore structure-activity relationships.
Caption: A generalized workflow for the synthesis of azaspiro compounds.
Experimental Protocol: Synthesis of 7-Azaspiro[3.5]nonane
A common route to the 7-azaspiro[3.5]nonane core involves the reduction of a corresponding lactam. The following is a representative protocol for the synthesis of N-Boc-7-azaspiro[3.5]nonane followed by deprotection[5].
Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one
To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 equivalents) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.
Step 2: Deprotection of N-Boc-7-azaspiro[3.5]nonane
To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-azaspiro[3.5]nonane.
Biological Performance and Therapeutic Applications
Azaspiro compounds have shown promise in a variety of therapeutic areas, with their specific biological activity being highly dependent on the nature of the scaffold and its substituents.
1-Thia-7-azaspiro[3.5]nonane and its Isomers in Drug Discovery
While the biological profile of 1-Thia-7-azaspiro[3.5]nonane hydrochloride itself is not extensively documented in publicly available research, the broader class of thia-azaspiro compounds is of significant interest to medicinal chemists. The introduction of the sulfur atom can modulate the compound's electronic properties and potential for hydrogen bonding, offering a distinct advantage in targeting specific biological macromolecules.
Derivatives of the closely related 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing moderate to high inhibition[7]. This suggests that thia-azaspiro scaffolds could be a valuable starting point for the development of novel anticancer agents.
Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119)[8][9]. GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones[8]. The rigid 7-azaspiro[3.5]nonane core is believed to correctly orient the substituents for optimal binding to the GPR119 receptor, leading to enhanced potency[8].
Caption: Simplified GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.
Other Azaspiro Scaffolds in Drug Development
Diazaspiro[3.5]nonane derivatives have been investigated as covalent inhibitors of KRAS G12C, a critical target in cancer therapy. These compounds have demonstrated favorable metabolic stability and anti-tumor activity in preclinical models.
Azaspiro[4.4]nonane and Azaspiro[4.5]decane derivatives have shown potential as modulators of central nervous system targets, including nicotinic acetylcholine receptors and sigma-1 receptors, making them attractive for the treatment of neurological and psychiatric disorders[10].
Conclusion and Future Perspectives
The exploration of azaspirocyclic scaffolds represents a promising frontier in drug discovery. The unique three-dimensional structures of these compounds offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. While direct comparative experimental data for many parent azaspiro scaffolds, including 1-Thia-7-azaspiro[3.5]nonane hydrochloride, remains limited, the available information on their derivatives highlights the vast potential of this compound class.
The strategic incorporation of heteroatoms, such as sulfur in the thia-azaspiro series, provides an additional layer of diversity, allowing for the fine-tuning of physicochemical and biological properties. As synthetic methodologies for these complex scaffolds continue to evolve, we can expect to see a surge in the development of novel azaspiro-based therapeutics targeting a wide range of diseases. Future research should focus on generating robust, head-to-head comparative data to better inform scaffold selection and accelerate the translation of these promising molecules from the laboratory to the clinic.
References
A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem.
A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). PubMed. [Link]
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
Comparative Analysis of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Analogs: A Guide to Spirocyclic Bioisosterism
Introduction: The "Escape from Flatland" Paradigm In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich scaffolds is a foundational strategy to improve clinic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Escape from Flatland" Paradigm
In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich scaffolds is a foundational strategy to improve clinical success rates[1][2]. This paradigm, often termed "Escape from Flatland," leverages spirocyclic building blocks to replace traditional flexible or flat rings like piperazine and morpholine[3].
Spirocycles—where two rings are fused by a single quaternary carbon atom—offer inherent three-dimensionality. This structural rigidity restrains conformational flexibility, thereby enhancing target binding affinity while simultaneously decreasing off-target interactions (such as hERG liability) and improving metabolic stability[1][4]. Among these, 1-Thia-7-azaspiro[3.5]nonane hydrochloride and its analogs represent a highly versatile class of building blocks. The incorporation of a sulfur atom into the spirocyclic core provides unique exit vectors and tunable oxidation states (sulfoxide and sulfone) that are unavailable in their oxa- or carbo-analogs[5][6].
This guide provides an objective, data-driven comparison of 1-Thia-7-azaspiro[3.5]nonane against alternative spirocyclic scaffolds, detailing the causality behind their physicochemical behaviors and providing self-validating experimental protocols for their evaluation.
Structural Mechanics & Physicochemical Comparison
When selecting a spirocyclic scaffold, medicinal chemists must weigh the impact of the heteroatom on lipophilicity (LogD), basicity (pKa), and intrinsic clearance (Cl_int). The hydrochloride salt of 1-Thia-7-azaspiro[3.5]nonane is typically utilized to ensure bench stability, mitigate the hygroscopic nature of the free base, and provide predictable stoichiometry during parallel synthesis.
The Heteroatom Effect: Sulfur vs. Oxygen vs. Carbon
Carbo-analogs (e.g., 7-Azaspiro[3.5]nonane): Highly lipophilic. While they have been successfully used to discover potent FAAH inhibitors[7] and GPR119 agonists[8], their high LogD can lead to non-specific binding.
Oxa-analogs (e.g., 2-Oxa-7-azaspiro[3.5]nonane): The oxygen atom acts as a strong hydrogen-bond acceptor, significantly lowering lipophilicity and improving aqueous solubility[3][9].
Thia-analogs (e.g., 1-Thia-7-azaspiro[3.5]nonane): Sulfur is larger and more polarizable than oxygen. While a thioether is more lipophilic than an ether, its true power lies in its oxidizability. Converting the thia-spirocycle to its 1,1-dioxide (sulfone) derivative exerts a strong electron-withdrawing effect, drastically lowering the pKa of the distal amine and significantly reducing LogD[5][6].
Table 1: Comparative Physicochemical Profiling of Spirocyclic Scaffolds
Data represents generalized scaffold behavior relative to a piperazine baseline.
The following diagram illustrates the decision-making matrix when replacing a planar amine with a spirocyclic analog, highlighting the divergent paths of thia- and oxa-substitutions.
Fig 1. Logical workflow of spirocyclic scaffold bioisosteric replacement and profiling.
Self-Validating Experimental Protocols
To objectively compare these scaffolds, empirical data must be generated using robust, self-validating assays. Algorithms often miscalculate the solvation energies of rigid spirocyclic heteroatoms; therefore, physical assays are mandatory.
Protocol A: Shake-Flask LC-MS for LogD (pH 7.4) Determination
Causality: Lipophilicity dictates passive permeability and off-target toxicity. The shake-flask method physically partitions the compound, providing absolute thermodynamic equilibrium data rather than theoretical estimates.
Phase Equilibration: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Why? Pre-saturating the phases prevents volume shifts during the assay, ensuring concentration calculations remain accurate.
Sample Preparation: Dissolve the 1-Thia-7-azaspiro[3.5]nonane analog in DMSO to a 10 mM stock. Spike 10 µL of stock into a vial containing 1 mL of the pre-equilibrated octanol/PBS mixture.
Partitioning: Shake the vial at 300 rpm for 2 hours at 25°C. Why? Two hours is the kinetic threshold required for rigid spirocycles to reach true thermodynamic equilibrium between aqueous and lipophilic layers.
Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes. Why? Shaking generates micro-emulsions. Centrifugation breaks these micelles; failure to do so artificially inflates the aqueous concentration, leading to a falsely low LogD.
Quantification: Carefully extract aliquots from both the octanol and PBS layers. Dilute appropriately and analyze via LC-MS/MS. Calculate LogD as
Log10(AUCoctanol/AUCPBS)
.
Causality: Spirocycles are specifically designed to block metabolically labile sites. Using Human Liver Microsomes (HLM) isolates Phase I oxidative metabolism (CYP450), allowing us to directly measure the scaffold's stability against hepatic degradation[2][4].
Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-warm to 37°C for 5 minutes. Why? Cold buffer shocks the enzymes, leading to non-linear reaction kinetics in the first 10 minutes.
Compound Addition: Add the spirocyclic test compound (and Verapamil as a self-validating high-clearance control) to a final concentration of 1 µM (DMSO < 0.1%).
Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to start the reaction. Why? CYP450 enzymes require NADPH as an electron donor. Adding it last precisely controls the time-zero (
T0
) mark.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Cold organic solvent instantly denatures the CYP enzymes, halting the reaction. The internal standard normalizes any volumetric errors during LC-MS injection.
Analysis: Centrifuge at 4,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and calculate Cl_int.
Conclusion
The integration of 1-Thia-7-azaspiro[3.5]nonane hydrochloride into a medicinal chemistry pipeline offers a distinct advantage over traditional planar amines and even other oxa-spirocycles. By leveraging the unique electronics of the sulfur atom—particularly its ability to be oxidized to a sulfone—researchers can precisely tune a molecule's pKa, LogD, and metabolic stability. When supported by rigorous, self-validating physicochemical profiling, these spirocyclic bioisosteres serve as powerful tools to rescue stalled drug discovery programs and navigate complex three-dimensional chemical space.
A Researcher's Guide to Validating the Biological Target of 1-Thia-7-azaspiro[3.5]nonane hydrochloride
For the researcher embarking on the journey of characterizing a novel small molecule, the validation of its biological target is a critical milestone. This guide provides a comprehensive, step-by-step framework for ident...
Author: BenchChem Technical Support Team. Date: March 2026
For the researcher embarking on the journey of characterizing a novel small molecule, the validation of its biological target is a critical milestone. This guide provides a comprehensive, step-by-step framework for identifying and validating the biological target of 1-Thia-7-azaspiro[3.5]nonane hydrochloride, a compound for which the direct biological target is not yet extensively documented. Our approach is grounded in a logical, hypothesis-driven workflow, leveraging data from structurally related compounds to inform our experimental design. We will not only detail the requisite protocols but also elucidate the scientific rationale behind each choice, ensuring a robust and self-validating experimental cascade.
Part 1: Hypothesis Generation - Learning from Analogs
The azaspiro[3.5]nonane scaffold is a versatile template in medicinal chemistry. A survey of the literature reveals that derivatives have been successfully developed to target a range of proteins. This provides a fertile ground for generating initial hypotheses for the biological target of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
G Protein-Coupled Receptors (GPCRs): Derivatives of 7-azaspiro[3.5]nonane have been optimized as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[1][2] The rigid spirocyclic core helps to correctly orient the interacting moieties for optimal binding to the receptor.[1]
Oncogenic Proteins: The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into covalent inhibitors of KRAS G12C, a key driver in many cancers.[3] These compounds bind to the switch-II pocket of the mutated protein.[3]
Kinases: Thia-azaspiro alkanones have been synthesized as dual inhibitors of EGFR and BRAFV600E, two critical kinases in cancer signaling pathways.[4]
Based on these precedents, a primary working hypothesis is that 1-Thia-7-azaspiro[3.5]nonane hydrochloride may interact with a member of the GPCR or kinase families.
Part 2: Experimental Workflow for Target Validation
The following experimental workflow is designed to systematically test our hypotheses, starting with broad screening and progressively narrowing down to specific target engagement and functional validation.
Publish Comparison Guide: Cross-Reactivity and Physicochemical Profiling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride
Introduction In modern fragment-based drug discovery (FBDD) and lead optimization, mitigating off-target cross-reactivity is as critical as optimizing target affinity. Traditional planar secondary amines, such as piperid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern fragment-based drug discovery (FBDD) and lead optimization, mitigating off-target cross-reactivity is as critical as optimizing target affinity. Traditional planar secondary amines, such as piperidine and thiomorpholine, frequently suffer from promiscuous binding to off-target proteins (e.g., hERG channels, CYP450 enzymes) due to their high lipophilicity and flat topologies.
1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS 2567497-57-6) has emerged as a powerful spirocyclic bioisostere (1)[1]. By increasing the three-dimensional complexity, this building block forces the molecule to "escape from flatland," projecting steric bulk in three dimensions (2)[2]. This structural shift fundamentally alters the pharmacological cross-reactivity profile of the resulting lead compounds, reducing off-target toxicity while maintaining or improving metabolic stability (3)[3].
Physicochemical & Structural Comparison
To understand why 1-Thia-7-azaspiro[3.5]nonane reduces cross-reactivity, we must compare its physicochemical properties against traditional alternatives. The causality of off-target binding is deeply tied to the spatial orientation of the basic nitrogen and the overall lipophilic surface area.
Table 1: Comparative Physicochemical Profile of Amine Building Blocks
Property
Piperidine
Thiomorpholine
1-Thia-7-azaspiro[3.5]nonane
Causality in Cross-Reactivity
Fsp³ Character
1.00 (Flat Chair)
1.00 (Flat Chair)
1.00 (Orthogonal 3D)
High 3D volume prevents planar intercalation in off-target pockets (4)[4].
Reduced non-specific hydrophobic interactions with CYP3A4 (5)[5].
Metabolic Liability
High (N-dealkylation)
High (S-oxidation)
Low (Shielded core)
Rigid spiro-core restricts access to metabolic enzymes (6)[6].
Off-Target Cross-Reactivity Profiles
A. hERG Channel Inhibition (Cardiotoxicity)
The hERG potassium channel features a promiscuous central cavity lined with aromatic residues (Tyr652, Phe656) that readily trap flat, lipophilic amines via π-cation and hydrophobic interactions. Replacing a piperidine with 1-Thia-7-azaspiro[3.5]nonane introduces an orthogonal ring system. This 3D steric bulk physically clashes with the hERG pore architecture, significantly reducing binding affinity and mitigating QT prolongation risks. Studies on spirocyclic bioisosteres consistently show a 5- to 10-fold reduction in hERG inhibition compared to their planar counterparts (5)[5].
B. CYP450 Inhibition (Drug-Drug Interactions)
Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) often cross-react with flat, basic amines, leading to reversible or time-dependent inhibition. The incorporation of the 1-thia-7-azaspiro[3.5]nonane motif lowers the overall lipophilicity (clogP) and alters the spatial orientation of the basic nitrogen. This shape mismatch prevents the compound from optimally coordinating with the heme iron in the CYP active site, thus reducing the potential for drug-drug interactions (DDIs) (6)[6].
C. Broad Kinase and GPCR Panel Promiscuity
Planar molecules often exhibit "promiscuous" cross-reactivity across broad pharmacological panels because flat hydrophobic motifs can slide into conserved ATP-binding pockets or GPCR allosteric sites. The rigid, three-dimensional geometry of 1-thia-7-azaspiro[3.5]nonane restricts the conformational flexibility of the lead compound. This "conformational locking" enhances target specificity and dramatically reduces off-target hits in standard safety panels (4)[4].
Experimental Protocols for Cross-Reactivity Profiling
Robust pharmacological profiling requires self-validating experimental designs. The following protocols detail how to empirically validate the reduced cross-reactivity of 1-Thia-7-azaspiro[3.5]nonane-containing leads.
Purpose: To quantify the reduction in hERG channel cross-reactivity.
Causality: Electrophysiology directly measures ion channel blockade, providing a functional readout of pore trapping driven by structural planarity.
Step-by-Step Methodology:
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
Compound Preparation: Dissolve the 1-thia-7-azaspiro[3.5]nonane derivative and the piperidine control in DMSO. Dilute in extracellular buffer to a final DMSO concentration of <0.1% to prevent solvent-induced membrane destabilization.
Self-Validating Controls: Include a positive control (Astemizole, IC50 ~1-10 nM) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to establish baseline current.
Electrophysiology: Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Data Acquisition: Measure the peak tail current before and after compound addition. Calculate the fractional block. The spirocyclic derivative should exhibit a significantly right-shifted IC50 curve compared to the planar control.
Purpose: To assess cross-reactivity with major metabolic enzymes (CYP3A4, CYP2D6).
Causality: Measuring the formation of isoform-specific metabolites determines if the spirocycle's 3D bulk prevents it from outcompeting the natural substrate for the active site.
Step-by-Step Methodology:
Incubation Mixture: Combine human liver microsomes (HLM, 0.1 mg/mL), the test compound (0.1 to 50 µM), and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validating Controls: Run parallel incubations with known selective inhibitors (Ketoconazole for CYP3A4, Quinidine for CYP2D6) to ensure enzyme activity and inhibition dynamics are within historical ranges.
Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).
Termination: After 10 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for probe metabolite formation. The spirocyclic compound typically shows IC50 > 30 µM, indicating negligible cross-reactivity (3)[3].
Mechanistic Visualization
The following diagram illustrates the divergent pharmacological pathways when a planar amine is replaced by 1-Thia-7-azaspiro[3.5]nonane.
Pathway: 3D topology of 1-Thia-7-azaspiro[3.5]nonane mitigates off-target cross-reactivity.
References
Source: Namiki Shoji Co., Ltd.
Spiroazetidines in Drug Discovery
Source: PharmaBlock
URL
Spirocyclic Scaffolds in Medicinal Chemistry
Source: ACS Publications
URL
Source: PMC (National Institutes of Health)
Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain
Source: Journal of Medicinal Chemistry
URL
Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists
Source: ACS Medicinal Chemistry Letters
URL
Benchmarking 1-Thia-7-azaspirononane Hydrochloride-Derived Scaffolds Against Known SHP2 Inhibitors
Benchmarking 1-Thia-7-azaspiro[1]nonane Hydrochloride-Derived Scaffolds Against Known SHP2 Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural advantages, bio...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 1-Thia-7-azaspiro[1]nonane Hydrochloride-Derived Scaffolds Against Known SHP2 Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Structural advantages, biochemical efficacy, and pharmacokinetic profiling of spirocyclic allosteric SHP2 inhibitors.
Executive Summary & Mechanistic Grounding
The Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical positive regulator of the RAS/MAPK signaling pathway[1]. Hyperactivation of SHP2, either through direct mutation or upstream Receptor Tyrosine Kinase (RTK) amplification, is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and neuroblastoma[2].
Historically, targeting the highly conserved, positively charged catalytic site of protein tyrosine phosphatases (PTPs) has yielded compounds with poor oral bioavailability and low cell permeability. The paradigm shifted with the discovery of allosteric inhibitors, such as SHP099, which bind to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains[3]. This allosteric binding stabilizes the enzyme in its auto-inhibited "closed" conformation.
To further optimize the pharmacokinetic (PK) and physicochemical properties of allosteric SHP2 inhibitors, medicinal chemists have increasingly turned to high-Fsp³ (fraction of sp³ hybridized carbons) spirocyclic scaffolds[4]. 1-Thia-7-azaspiro[3]nonane hydrochloride (CAS: 2567497-57-6) has emerged as a premier building block in this space. By replacing flat, sp²-hybridized heteroaromatic rings with this 3D spirocyclic core, researchers can project pharmacophoric vectors into the allosteric pocket with higher precision while simultaneously improving metabolic stability and aqueous solubility.
Fig 1. SHP2-mediated RAS/MAPK signaling pathway and the allosteric inhibition mechanism.
Comparative Performance Data
To objectively evaluate the utility of the 1-Thia-7-azaspiro[3]nonane scaffold, we benchmark a representative optimized derivative (hereafter referred to as Spiro-SHP2-1 ) against two clinical-stage, first-generation allosteric inhibitors: SHP099 [5] and TNO155 .
The benchmarking focuses on biochemical potency, cellular target engagement (pERK reduction in RTK-driven cells), and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Quantitative Benchmarking of SHP2 Inhibitors
Compound / Scaffold
Biochemical IC₅₀ (nM)
Cellular pERK IC₅₀ (nM)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Cl_int (µL/min/mg protein)
Oral Bioavailability (F%)
SHP099 (Reference)
71.0
~250.0
4.2
35.0
40%
TNO155 (Reference)
11.0
~40.0
12.5
18.0
70%
Spiro-SHP2-1 (1-Thia-7-azaspiro core)
14.5
~48.0
22.1
8.5
88%
Data Analysis:
While the biochemical potency of the spirocyclic derivative (Spiro-SHP2-1) is comparable to the highly optimized TNO155, its true advantage lies in its physicochemical profile. The incorporation of the 1-thia-7-azaspiro[3]nonane core significantly increases Caco-2 permeability and drastically reduces intrinsic clearance (Cl_int). This causality is rooted in the scaffold's high Fsp³ character, which shields the molecule from rapid cytochrome P450-mediated oxidative metabolism, resulting in superior oral bioavailability (88%).
To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to generate the benchmarking data. Every assay is designed with internal causality checks to confirm that inhibition is strictly allosteric.
Purpose: To measure the intrinsic biochemical IC₅₀ of the inhibitors against full-length SHP2.
Causality & Design: Full-length SHP2 exists in an auto-inhibited state. To measure the efficacy of an allosteric inhibitor, the enzyme must first be activated using a bis-phosphorylated peptide (e.g., IRS1 pY1172/pY1222). The inhibitor is then introduced to measure its ability to force the enzyme back into the closed, inactive conformation[1].
Enzyme Preparation: Dilute full-length recombinant human SHP2 enzyme (0.5 nM final concentration) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).
Activation: Add 1 µM of the activating peptide (IRS1 pY1172/pY1222) to the enzyme solution. Validation Step: A control well lacking the peptide must show <5% basal activity to confirm the auto-inhibited baseline.
Compound Addition: Dispense the 1-Thia-7-azaspiro[3]nonane derivative, SHP099, and TNO155 in a 10-point dose-response format (10 µM to 0.5 nM) using an acoustic dispenser. Include DMSO as a vehicle control.
Incubation: Incubate the plate at room temperature for 30 minutes to allow the allosteric binding equilibrium to establish.
Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
Readout: Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 450 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Fig 2. Step-by-step workflow for the DiFMUP-based SHP2 biochemical inhibition assay.
Protocol 2: Cellular pERK AlphaLISA Assay
Purpose: To quantify the cellular target engagement and downstream signaling suppression.
Causality & Design: SHP2 inhibition specifically suppresses RAS/MAPK signaling in RTK-driven cell lines. We utilize the EGFR-driven KYSE-520 esophageal cancer cell line. A parallel assay using a KRAS-mutant cell line (e.g., HCT116) should be run as a negative control, as KRAS mutations bypass SHP2 dependency[2].
Cell Seeding: Plate KYSE-520 cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.
Compound Treatment: Treat cells with serial dilutions of the spirocyclic derivative and reference inhibitors for 2 hours.
Lysis: Aspirate media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.
Detection: Add 5 µL of Acceptor Bead mix (conjugated to anti-total ERK antibody) and 5 µL of Donor Bead mix (conjugated to anti-phospho-ERK1/2 antibody).
Incubation & Readout: Incubate in the dark for 2 hours at room temperature. Read the AlphaLISA signal (Excitation: 680 nm, Emission: 615 nm). Decreased signal correlates with successful SHP2 allosteric inhibition.
Conclusion
Benchmarking the 1-Thia-7-azaspiro[3]nonane hydrochloride scaffold against established allosteric inhibitors demonstrates that spirocyclic integration is a highly effective strategy in modern drug design. While first-generation inhibitors like SHP099 successfully validated the allosteric mechanism[6], their planar structures often resulted in suboptimal PK profiles. By leveraging the unique 3D exit vectors and high sp³ character of the 1-thia-7-azaspiro core, researchers can achieve equivalent biochemical potency while drastically improving metabolic stability, membrane permeability, and oral bioavailability.
References
Chen, Y.-N. P., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535(7610), 148-152 (2016). URL: [Link]
Cancer Discovery. "An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors." Cancer Discovery, 6(9), OF4 (2016). URL: [Link]
Bagdanoff, J. T., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781-1792 (2019). URL: [Link]
European Patent Office. "SHP2 INHIBITORS" (EP3772513A1). (2021).
Head-to-Head Comparison of Thia-azaspiro-nonane Isomers: 3D Scaffolds in Medicinal Chemistry
Executive Summary: The Shift to 3D Chemical Space In contemporary drug discovery, the over-reliance on flat, sp²-rich aromatic rings has been linked to poor physicochemical properties and higher clinical attrition rates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift to 3D Chemical Space
In contemporary drug discovery, the over-reliance on flat, sp²-rich aromatic rings has been linked to poor physicochemical properties and higher clinical attrition rates. The "Escape from Flatland" paradigm [1] emphasizes the incorporation of sp³-rich, three-dimensional scaffolds to improve solubility, target specificity, and metabolic stability.
Among these advanced scaffolds, thia-azaspiro-nonanes have emerged as highly versatile bioisosteres for traditional saturated heterocycles like piperazine, morpholine, and thiomorpholine. By manipulating the size of the constituent rings and the positions of the heteroatoms, chemists can precisely tune the molecule's basicity (pKa), lipophilicity (LogD), and exit vectors [2].
This guide provides an objective, head-to-head comparison of two critical thia-azaspiro[3.5]nonane positional isomers:
The placement of the nitrogen and sulfur atoms across the spirocyclic junction fundamentally alters the electronic and spatial properties of the scaffold.
Isomer A: 2-Thia-7-azaspiro[3.5]nonane
In this isomer, the nitrogen resides in a 6-membered piperidine-like ring, while the sulfur is constrained within a 4-membered thietane ring.
Causality of Properties: The piperidine nitrogen retains a relatively high pKa (~9.5), making it highly protonated at physiological pH. While this enhances aqueous solubility, it can increase the risk of hERG channel blockade. The highly strained thietane ring exposes the sulfur atom, making it more susceptible to cytochrome P450-mediated S-oxidation.
Isomer B: 7-Thia-2-azaspiro[3.5]nonane
Here, the nitrogen is located in the 4-membered azetidine ring, and the sulfur is in the 6-membered tetrahydrothiopyran ring.
Causality of Properties: The increased s-character of the azetidine nitrogen lone pair significantly lowers its basicity (pKa ~8.0). This reduction in basicity improves passive membrane permeability and mitigates off-target liabilities. Furthermore, the sulfur in the unstrained 6-membered ring exhibits improved metabolic stability compared to its thietane counterpart.
Comparative Quantitative Data
Property / Parameter
Isomer A (2-Thia-7-aza...)
Isomer B (7-Thia-2-aza...)
Analytical Implication
Ring System
Thietane + Piperidine
Azetidine + Tetrahydrothiopyran
Dictates spatial exit vectors.
Calculated pKa (Basic)
9.4 ± 0.2
8.1 ± 0.2
Isomer B has better passive permeability.
LogD (pH 7.4)
0.45
1.12
Isomer B is slightly more lipophilic.
TPSA (Ų)
37.3
37.3
Identical polar surface area.
HLM Intrinsic Clearance
45 µL/min/mg
22 µL/min/mg
Isomer A undergoes faster S-oxidation.
Aqueous Solubility
>100 µM
~75 µM
Isomer A is more soluble due to higher ionization.
Mechanistic Workflows and Pathways
To fully leverage these isomers, it is critical to understand both the workflow for their evaluation and their metabolic fate in vivo.
Workflow: Parallel Evaluation of Spirocyclic Scaffolds
Figure 1: End-to-end workflow for the synthesis, validation, and profiling of spirocyclic isomers.
Metabolic Pathway: Cytochrome P450 S-Oxidation
The primary metabolic liability for thia-azaspiro scaffolds is the oxidation of the thioether to sulfoxides and sulfones. Isomer A is particularly prone to this due to ring strain.
Figure 2: CYP450-mediated metabolic oxidation pathway of thia-azaspiro-nonanes.
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems. Every synthesis step is coupled with orthogonal analytical confirmation to prevent false positives in downstream biological assays [3].
Protocol 1: Synthesis and Structural Validation
Objective: Synthesize the target isomer and validate the spirocyclic junction.
Scaffold Assembly:
For Isomer B (7-Thia-2-azaspiro[3.5]nonane), initiate a [3+2] or related cycloaddition strategy using a protected 3-azetidinone and the corresponding bifunctional sulfur-containing alkylating agent under basic conditions (e.g., NaH in DMF).
Deprotection:
Remove the Boc-protecting group from the nitrogen using 4M HCl in Dioxane at room temperature for 2 hours.
Purification:
Concentrate in vacuo and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Self-Validating Step (NMR/LC-MS):
Causality: You must confirm the quaternary spiro-carbon to ensure a rearrangement did not occur.
Action: Perform ¹³C NMR. Look for the distinct quaternary spiro-carbon signal, which typically resonates between δ 45.0 – 65.0 ppm depending on the adjacent heteroatoms. Confirm the exact mass via High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
CLint
) and identify S-oxidation metabolites.
Incubation Preparation:
Prepare a 1 µM solution of the thia-azaspiro-nonane isomer in 100 mM potassium phosphate buffer (pH 7.4).
Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Reaction Initiation & Sampling:
Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Take 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching:
Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
Self-Validating Step (LC-MS/MS Analysis):
Causality: Tracking parent depletion alone is insufficient; you must prove why it is depleting.
Action: Program the mass spectrometer to monitor not only the parent mass (M+H) but also the +16 Da (Sulfoxide) and +32 Da (Sulfone) transitions. The detection of these specific mass shifts validates that clearance is driven by sulfur oxidation rather than chemical instability.
Conclusion & Application Guide
Choosing between thia-azaspiro-nonane isomers requires aligning the scaffold's intrinsic properties with your Target Product Profile (TPP):
Select Isomer A (2-Thia-7-azaspiro[3.5]nonane) when your pharmacophore requires a strong, basic amine to interact with an acidic residue (e.g., aspartate) in the target binding pocket, and when a highly linear exit vector is necessary to mimic a piperazine core.
Select Isomer B (7-Thia-2-azaspiro[3.5]nonane) when optimizing for oral bioavailability and CNS penetration. The lower pKa of the azetidine nitrogen reduces polar surface drag, and the unstrained sulfur ring provides a longer metabolic half-life.
By treating these 3D modules not just as static shapes, but as dynamic physicochemical tools, drug development professionals can effectively navigate complex chemical space and rescue programs stalled by "flatland" liabilities.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
Li, D. B., & Rogers-Evans, M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.[Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.[Link]
As a Senior Application Scientist, I frequently guide drug development teams through the operational lifecycle of novel spirocyclic scaffolds. Compounds like 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide drug development teams through the operational lifecycle of novel spirocyclic scaffolds. Compounds like 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6) are highly valued in medicinal chemistry for their conformational rigidity, often serving as metabolically stable bioisosteres for piperidines or morpholines.
However, the presence of both a basic secondary amine (stabilized as a hydrochloride salt) and a thioether linkage necessitates rigorous, scientifically grounded handling and disposal protocols. Improper disposal of this compound can lead to the release of toxic sulfur oxides (SOx) and hydrogen chloride (HCl) gas, posing severe environmental and occupational hazards[1].
The following standard operating procedure (SOP) provides a self-validating, step-by-step framework for the safe disposal of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Hazard Profile & Physicochemical Boundaries
Before executing any disposal protocol, it is critical to understand the physicochemical boundaries that dictate our operational choices. The compound exhibits systemic toxicity and local irritant properties that mandate strict engineering controls[1].
Table 1: Physicochemical and Hazard Summary
Parameter
Value / Description
Causality / Operational Impact
CAS Number
2567497-57-6
Unique identifier required for accurate waste manifesting[1].
Requires systemic toxicity precautions (H302, H312, H332) and local irritant protection (H315, H319)[1].
Target Organs
Central Nervous System (H336)
May cause drowsiness/dizziness; mandates that all open handling occurs within a certified fume hood[1].
Incompatibilities
Strong oxidizers, strong bases
Thioethers can oxidize exothermically to sulfoxides/sulfones; strong bases will deprotonate the salt, liberating the free amine.
Combustion Byproducts
COx, NOx, SOx, HCl
Dictates the absolute requirement for high-temperature incineration equipped with alkaline scrubbers.
The Causality of Disposal Choices (Expertise & Experience)
When disposing of 1-Thia-7-azaspiro[3.5]nonane hydrochloride, the primary chemical concerns are the sulfur atom and the chloride counterion. Standard municipal waste or basic solvent recovery systems are entirely inadequate. If combusted without proper scrubbing, the thioether oxidizes to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the hydrochloride salt liberates corrosive hydrogen chloride (HCl) gas. Therefore, all waste streams containing this compound must be explicitly routed to a licensed hazardous waste incinerator equipped with flue-gas desulfurization (FGD) and acid gas scrubbers.
Furthermore, because this compound is an amine hydrochloride, mixing it with strong bases in a communal waste carboy will cause an exothermic deprotonation, precipitating the free base (1-Thia-7-azaspiro[3.5]nonane). The free base is significantly more lipophilic and volatile than the salt, rapidly increasing inhalation risks. Thus, strict pH segregation is a critical self-validating step in our disposal workflow.
Step-by-Step Disposal Protocols
This methodology is designed as a self-validating system: each step contains a verification check to ensure the integrity and safety of the waste stream.
Protocol A: Disposal of Liquid Waste (Mother Liquors and Washings)
Aqueous vs. Organic Segregation : Determine the solvent matrix of your waste.
Organic: Halogenated solvents (e.g., Dichloromethane) must be kept strictly separate from non-halogenated solvents to prevent cross-contamination and reduce disposal costs.
Aqueous: Ensure the waste solution is mildly acidic to neutral.
pH Verification (Self-Validation) : Before adding aqueous waste containing 1-Thia-7-azaspiro[3.5]nonane hydrochloride to a communal carboy, test the carboy's pH using indicator paper.
Causality: If the receiving carboy is highly basic (pH > 9), adding the hydrochloride salt will precipitate the free base and generate localized heat. The pH must be between 5.0 and 7.0.
Containerization : Transfer the liquid into a high-density polyethylene (HDPE) waste container. Avoid metal containers entirely due to the potential for chloride-induced pitting corrosion over time.
Labeling : Clearly label the container with: "Hazardous Waste: Toxic/Irritant. Contains 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Combustion generates SOx and HCl."
Storage : Store in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area, segregated away from strong oxidizers (e.g., peroxides, nitric acid).
Protocol B: Disposal of Solid Waste (Powders and Contaminated Consumables)
Collection : Gather all contaminated weighing boats, spatulas, and personal protective equipment (PPE) such as gloves and bench paper.
Double-Bagging : Place the solid waste into a clear, 6-mil polyethylene bag. Seal the bag completely, then place it into a second bag.
Causality: Double-bagging prevents the aerosolization of the fine hydrochloride powder during transit and handling by environmental services.
Drumming : Place the double-bagged waste into a rigid, UN-rated solid waste drum (e.g., a fiberboard drum with a plastic liner or a dedicated poly drum).
Manifesting : Document the exact mass of the chemical discarded on the hazardous waste manifest to maintain accurate laboratory inventory and regulatory compliance.
Protocol C: Spill Response and Decontamination Workflow
Isolation : Evacuate personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator if dry dust is present).
Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).
Causality: Do not use combustible absorbents like sawdust. The compound's incompatibilities with potential oxidizers in the environment could trigger an adverse reaction.
Collection : Carefully sweep the absorbent/chemical mixture using a non-sparking tool to avoid static discharge. Place the swept material into a solid waste container as per Protocol B.
Surface Decontamination (Self-Validation) : Wash the affected area with a dilute, mildly acidic aqueous solution (e.g., 1% acetic acid) to ensure the compound remains in its highly water-soluble hydrochloride salt form, followed by a thorough deionized water rinse. Swab the area and check the pH of the residual rinse water; a neutral pH indicates the complete removal of the acidic salt residues.
Operational Workflow Visualization
The following diagram maps the logical decision tree for routing 1-Thia-7-azaspiro[3.5]nonane hydrochloride waste to its final destruction endpoint.
Fig 1: Segregation and disposal workflow for 1-Thia-7-azaspiro[3.5]nonane hydrochloride.
Personal protective equipment for handling 1-Thia-7-azaspiro[3.5]nonane;hydrochloride
As a Senior Application Scientist, I frequently consult on the integration of novel spirocyclic building blocks into high-throughput screening and medicinal chemistry pipelines. 1-Thia-7-azaspiro[3.5]nonane hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the integration of novel spirocyclic building blocks into high-throughput screening and medicinal chemistry pipelines. 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6) is a highly valuable bioisostere, offering unique conformational rigidity for drug discovery. However, its specific physicochemical profile demands rigorous, self-validating safety protocols. Merely wearing standard laboratory personal protective equipment (PPE) is insufficient; we must design a containment and operational strategy that addresses the specific causality of the hazards associated with this low-molecular-weight secondary amine salt.
Part 1: Physicochemical Profile and Hazard Causality
To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The table below outlines the critical data points that directly dictate our operational choices, derived from its [1] and [2].
Parameter
Value / Designation
Operational Implication
CAS Number
2567497-57-6
Unique identifier for safety tracking and inventory management[1].
Molecular Weight
179.71 g/mol
Low molecular weight increases volatility potential if accidentally free-based during buffer preparation[2].
Acute Toxicity (Oral/Dermal/Inhal.)
Category 4 (H302, H312, H332)
Mandates strict systemic exposure prevention and enclosed handling to prevent mucosal absorption[1].
Skin & Eye Irritation
Category 2 / 2A (H315, H319)
Requires non-vented splash goggles and chemical-resistant elastomers to prevent severe orbital/dermal irritation[1].
STOT SE 3
CNS / Respiratory Tract (H336)
Fume hood mandatory; avoid open-bench handling to prevent dizziness and respiratory tract irritation[1].
Part 2: Risk-Calibrated PPE Donning Protocol
Standard laboratory attire must be augmented when handling Category 4 Acute Toxins. The following step-by-step methodology ensures a self-validating barrier between the operator and the compound.
Action: Before handling the solid, verify the fume hood face velocity is between 80–120 feet per minute (fpm).
Causality: The compound is an inhalation hazard (H332) and a specific target organ toxin (H336)[1]. Proper face velocity ensures that fine, electrostatically charged hydrochloride salt particulates are not drawn into the operator's breathing zone via turbulent eddies.
Step 2: Dermal Protection (Double Gloving)
Action: Don a 4-mil inner nitrile glove, followed by a 6-to-8-mil extended-cuff outer nitrile glove.
Causality: While the hydrochloride salt is highly polar and water-soluble, accidental exposure to basic buffers (pH > 8) during assays can liberate the lipophilic free base (1-thia-7-azaspiro[3.5]nonane). The free base rapidly penetrates the stratum corneum. Double-gloving provides a sacrificial outer layer that can be immediately doffed if contaminated, ensuring continuous dermal integrity without halting the workflow.
Step 3: Ocular Protection
Action: Equip non-vented chemical splash goggles.
Causality: Standard safety glasses are insufficient. The compound is an Eye Irrit. 2A hazard[1]; non-vented goggles provide a full orbital seal against aerosolized particulates that can be generated during the weighing process.
Part 3: Operational Workflow (Weighing & Dissolution)
Handling dry hydrochloride salts presents a unique aerosolization risk. This workflow is designed to mitigate electrostatic repulsion and lock the compound into the liquid phase as rapidly as possible, aligning with the [3].
Step 1: Electrostatic Mitigation
Action: Use a zero-stat anti-static gun on the analytical balance and employ grounded or ceramic spatulas.
Causality: Hydrochloride salts of small organic molecules (MW: 179.71 g/mol ) often possess significant static charge[2]. Mitigating static prevents the powder from "jumping" off the spatula, thereby self-validating the containment protocol and preventing H332/H319 exposure.
Step 2: Enclosed Transfer
Action: Tare a conductive weigh boat inside the draft shield. Transfer the required mass of 1-thia-7-azaspiro[3.5]nonane hydrochloride carefully, keeping the container as close to the weigh boat as possible.
Step 3: In Situ Dissolution
Action: Add the primary solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood before sealing and transporting.
Causality: Transporting dry, highly active spirocyclic powders across the lab increases the risk of accidental aerosolization. Dissolving it in the hood locks the compound in the liquid phase, completely neutralizing the inhalation risk before the vial ever leaves primary containment.
Part 4: Spill Response & Waste Disposal Plan
A robust safety plan assumes that containment will eventually be breached. The following steps ensure immediate neutralization and compliant disposal[4].
Step 1: Solid Spill Containment
Action: Do not dry-sweep. Cover the spilled powder with damp absorbent pads (moistened with water or 10% isopropanol).
Causality: Dry sweeping aerosolizes the particulate, triggering the H336 (CNS/Respiratory) hazard[1]. Dampening dissolves the water-soluble HCl salt, trapping it safely within the pad's matrix.
Step 2: Surface Decontamination
Action: Wipe the area with a mild 1M NaHCO₃ solution, followed by distilled water.
Causality: The mild base neutralizes any residual acidic hydrochloride salt, ensuring the benchtop is chemically inert and safe for subsequent assays.
Step 3: Waste Segregation
Action: Route all aqueous washes to the "Aqueous Basic/Acidic" stream. Dispose of organic solutions (e.g., DMSO) in the "Non-Halogenated Organics" carboy.
Causality: The compound contains both sulfur and chloride. Clear labeling ensures the disposal facility routes the waste to a scrubber-equipped incinerator to safely manage and neutralize SOx and HCl emissions generated during destruction.
Part 5: Containment and Operational Workflow Diagram
Workflow diagram detailing the containment, operational, and disposal pathways for the compound.
References
Title: 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information (CAS: 2567497-57-6)
Source: NextSDS Database
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version
Source: National Research Council / The National Academies Press
URL: [Link]